(S)-Pyrrolidin-3-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
[(3S)-pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656412 | |
| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316087-88-3 | |
| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-pyrrolidin-3-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Researchers and Drug Development Professionals
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative that serves as a versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its unique structural features, including a stereocenter and a primary alcohol, make it a valuable synthon for drug discovery and development, particularly in the creation of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers and scientists in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a stable, off-white to pale beige solid that is hygroscopic in nature.[1] Its hydrochloride salt form enhances its water solubility compared to the free base.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |
| Chirality | (S)-configuration at the C3 position | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group.[1] Characteristic N-H stretching absorptions are also present, with their frequencies influenced by the protonation of the pyrrolidine nitrogen in the hydrochloride salt form.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various strategies, primarily focusing on establishing the desired stereochemistry at the C3 position. Common approaches include chiral pool synthesis, asymmetric synthesis, and transformations from readily available chiral precursors.[1]
General Synthesis Workflow
A common synthetic strategy involves the use of a chiral starting material, such as a derivative of L-aspartic acid or L-malic acid, to ensure the correct stereochemistry. The following diagram illustrates a generalized workflow for such a synthesis.
Experimental Protocol: Synthesis from a Chiral Precursor (Illustrative)
Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
A common precursor is (R)-1-N-Boc-3-hydroxypyrrolidine, which can be converted to the (S)-enantiomer via a Mitsunobu reaction with inversion of stereochemistry, followed by hydrolysis.
-
To a solution of (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry tetrahydrofuran (THF) are added benzoic acid (1.3 eq) and triphenylphosphine (1.3 eq).
-
The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.3 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the benzoate ester.
-
The ester is then dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added.
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give N-Boc-(S)-3-hydroxypyrrolidine.
Step 2: Deprotection to form this compound
The Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.
-
N-Boc-(S)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as methanol or dioxane.
-
A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a solid, which can be further purified by recrystallization.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various drug candidates, owing to its chiral nature which can impart selectivity and potency.[1]
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
One of the most significant applications of this compound is in the synthesis of DPP-4 inhibitors, which are used for the treatment of type 2 diabetes.[1] The pyrrolidine moiety can be incorporated into the inhibitor structure to interact with the active site of the DPP-4 enzyme.
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.
Central Nervous System (CNS) Receptor Ligands
(S)-Pyrrolidin-3-ylmethanol and its derivatives are also utilized in the development of ligands for CNS receptors, such as muscarinic and nicotinic acetylcholine receptors. The pyrrolidine scaffold can serve as a core structure for designing selective agonists or antagonists for these receptors, which are implicated in various neurological and psychiatric disorders.
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that, upon activation by acetylcholine, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the activation of voltage-gated ion channels and various intracellular signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection.[1][3]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug development. Its utility in the synthesis of DPP-4 inhibitors and CNS-active compounds highlights its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective use in the discovery of novel therapeutics.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 1316087-88-3 [smolecule.com]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its distinct structural features, including a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C-3 position and a defined (S)-stereochemistry, make it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of (S)-Pyrrolidin-3-ylmethanol. The presence of the chiral center at the 3-position is crucial for the stereospecific interactions required in many pharmacological applications.[1] The hydrochloride salt form generally offers improved water solubility and thermal stability compared to its free base counterpart.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1][3][4][5] |
| Molecular Weight | 137.61 g/mol | [1][3][5] |
| CAS Number | 1316087-88-3 | [3][6] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [3] |
| LogP | 0.01 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic Profile
Spectroscopic methods are essential for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum typically shows a multiplet for the hydroxymethyl protons in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns that verify the heterocyclic structure.[1]
-
Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. A broad absorption band between 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations, influenced by the protonation in the hydrochloride salt form, are also characteristic.[1]
Synthesis Methodologies
The stereoselective synthesis of (S)-Pyrrolidin-3-ylmethanol is critical for its application in drug development. Several synthetic strategies are employed:
-
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to ensure the correct stereochemistry in the final product.[1] Proline and 4-hydroxyproline are common precursors for the synthesis of various pyrrolidine-containing drugs.[7]
-
Asymmetric Synthesis : This method involves the use of chiral catalysts or reagents that preferentially form one enantiomer, leading to a high enantiomeric excess of the desired (S)-isomer.[1]
-
From Pyrrolidine : A more general, non-stereospecific route involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step.[1]
A logical workflow for a common synthesis approach starting from a protected proline derivative is outlined below.
References
- 1. Buy this compound | 1316087-88-3 [smolecule.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (3S)-PYRROLIDIN-3-YLMETHANOL HYDROCHLORIDE [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to Stereochemistry and Chirality for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry, valued for its distinct three-dimensional structure that imparts stereospecificity to pharmacologically active molecules. This technical guide provides an in-depth exploration of the stereochemical and chiral properties of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and stereochemical analysis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds.[1] The introduction of a chiral center, as seen in this compound, allows for the synthesis of enantiomerically pure drugs, which is critical for optimizing therapeutic efficacy and minimizing off-target effects. This compound, with its defined (S)-configuration at the C3 position of the pyrrolidine ring, serves as a versatile precursor for a range of complex molecules.[1] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it amenable to various reaction conditions.[1]
Physicochemical and Stereochemical Properties
This compound is an off-white to pale beige solid that is hygroscopic in nature.[1] The stereochemical integrity of this compound is paramount to its function in asymmetric synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO. | [1] |
| Chirality | Chiral center at the C3 position of the pyrrolidine ring. | [1] |
| Stereochemical Designator | (S) | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily focusing on chiral pool synthesis or asymmetric synthesis to establish the desired stereocenter.
General Synthesis Strategies
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-aspartic acid or L-glutamic acid, to introduce the stereocenter, which is then carried through a series of chemical transformations to yield the target molecule.
-
Asymmetric Synthesis: This method involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that creates the chiral center. For instance, the asymmetric reduction of a corresponding ketone precursor can yield the desired (S)-alcohol.
Experimental Protocol: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol
For many synthetic applications, protection of the pyrrolidine nitrogen is necessary. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. The following is a general protocol for the N-Boc protection of a pyrrolidinol derivative, which can be adapted for (S)-Pyrrolidin-3-ylmethanol.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
If starting with the hydrochloride salt, neutralize it by dissolving in a suitable solvent and adding a base (e.g., triethylamine) to obtain the free amine.
-
Dissolve the (S)-Pyrrolidin-3-ylmethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by column chromatography if necessary.
Experimental Protocol: Deprotection of N-Boc Group
The Boc group can be removed under acidic conditions.[4][5]
Materials:
-
N-Boc-(S)-Pyrrolidin-3-ylmethanol
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA or 4M HCl in dioxane to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical for its use in drug development. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Suggested Starting Conditions for Method Development:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed-Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Polysaccharide-based | Macrocyclic glycopeptide-based (e.g., Chirobiotic V) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine) | Acetonitrile or Methanol with a basic additive | Aqueous buffer/Organic modifier (e.g., Methanol or Acetonitrile) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength | UV at a low wavelength |
General Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Application in Drug Development: DPP-4 Inhibitors
This compound is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[1] The stereochemistry of the pyrrolidine ring is crucial for the high-affinity binding of these inhibitors to the active site of the DPP-4 enzyme.
DPP-4 Signaling Pathway
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.
References
Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride from the Chiral Pool: A Technical Guide
Introduction: (S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block extensively utilized in the pharmaceutical industry for the synthesis of complex biologically active molecules. Its stereodefined structure makes it a crucial intermediate in the development of various therapeutic agents. Chiral pool synthesis, a strategy that employs readily available, enantiomerically pure natural products as starting materials, offers an efficient and economical route to such chiral molecules, obviating the need for asymmetric synthesis or chiral resolution. This guide provides an in-depth overview of a robust synthetic pathway starting from the naturally occurring amino acid, L-glutamic acid.
Synthetic Strategy Commencing from L-Glutamic Acid
L-glutamic acid, an inexpensive and abundant chiral starting material, serves as an excellent precursor for the synthesis of (S)-Pyrrolidin-3-ylmethanol. The overall strategy involves initial protection of the amino group, followed by cyclization to form the pyrrolidone ring, and subsequent reduction of the carboxylic acid and lactam functionalities. The final step involves deprotection to yield the target hydrochloride salt. The trityl (triphenylmethyl) group is an effective protecting group for the nitrogen atom in this sequence.
The synthetic workflow is visualized in the diagram below.
Figure 1: Synthetic pathway from L-Glutamic Acid.
Data Presentation
The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound from L-glutamic acid.
| Step | Transformation | Key Reagents & Solvents | Typical Yield (%) |
| 1 | N-Protection | Trityl Chloride, Diethylamine, Water/Ether | ~90-95% |
| 2 | Anhydride Formation (Cyclization) | Acetic Anhydride | ~95% |
| 3 | Esterification (Methanolysis) | Methanol (MeOH) | ~98% |
| 4 | Reduction of Lactam and Ester | Lithium Borohydride (LiBH₄), Tetrahydrofuran (THF) | ~70-75% |
| 5 | Deprotection & Salt Formation | Hydrochloric Acid (HCl), Formic Acid or other solvent | ~90-95% |
| - | Overall Yield | - | ~55-65% |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below.
Step 1: Preparation of N-Trityl-L-Glutamic Acid
This step involves the protection of the primary amine of L-glutamic acid with a bulky trityl group to prevent side reactions in subsequent steps.
-
Procedure: L-glutamic acid is dissolved in an aqueous solution containing diethylamine. To this solution, a solution of trityl chloride in ether is added rapidly with vigorous stirring.[1] The reaction proceeds at room temperature. The N-trityl glutamic acid product can be isolated as its diethylammonium salt or carefully acidified to yield the free acid.[1]
-
Reagents: L-Glutamic Acid, Trityl Chloride, Diethylamine, Water, Diethyl Ether.
-
Work-up: The viscous reaction mixture is worked up by separating the layers. The organic layer is washed, dried, and the solvent is evaporated. The product is often purified by crystallization.
Step 2 & 3: Formation of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate
This two-stage, one-pot procedure involves the cyclization of the protected glutamic acid to its anhydride, which forms the pyrrolidone ring, followed by ring-opening with methanol to yield the stable methyl ester.
-
Procedure: N-Trityl-L-glutamic acid is heated under reflux in acetic anhydride for a short period (e.g., 30 minutes). The excess acetic anhydride is then removed under reduced pressure. The resulting crude N-trityl-L-glutamic anhydride is then dissolved in methanol and refluxed to effect the methanolysis.
-
Reagents: N-Trityl-L-Glutamic Acid, Acetic Anhydride, Methanol.
-
Work-up: After the methanolysis is complete, the solution is cooled, and the product is typically isolated by crystallization, filtration, and washing with cold methanol.
Step 4: Reduction to N-Trityl-(S)-pyrrolidin-3-ylmethanol
This is the key reductive step where both the lactam carbonyl and the ester group are reduced to form the desired 3-hydroxymethyl-pyrrolidine structure. Lithium borohydride is a suitable reagent for this transformation.[2]
-
Procedure: To a solution of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate in an anhydrous etheral solvent such as tetrahydrofuran (THF), lithium borohydride is added portion-wise at room temperature or under gentle reflux. The reaction is monitored until completion.
-
Reagents: Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate, Lithium Borohydride (LiBH₄), Anhydrous Tetrahydrofuran (THF).
-
Work-up: The reaction is carefully quenched with water or an acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under vacuum. The crude product is purified by column chromatography.
Step 5: Deprotection and Formation of this compound
The final step involves the removal of the acid-labile trityl group, which concurrently forms the hydrochloride salt of the target molecule.
-
Procedure: N-Trityl-(S)-pyrrolidin-3-ylmethanol is dissolved in a suitable solvent and treated with a strong acid. For example, the compound can be treated with cold formic acid for a few minutes, followed by evaporation.[3] Alternatively, treatment with hydrochloric acid in a solvent like ethanol or ethyl acetate will effect both deprotection and salt formation.
-
Reagents: N-Trityl-(S)-pyrrolidin-3-ylmethanol, Hydrochloric Acid (HCl), Formic Acid, or Trifluoroacetic Acid (TFA).[3][4]
-
Work-up: After deprotection, the resulting triphenylcarbinol byproduct is insoluble in aqueous media and can be removed by filtration.[3] The aqueous filtrate containing the product is then concentrated under reduced pressure to yield the crude hydrochloride salt, which can be further purified by recrystallization.
Logical Workflow for Experimental Procedure
The following diagram illustrates the logical flow of the laboratory work.
References
Asymmetric Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds. Its stereodefined structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position, is a key component in numerous biologically active molecules. This technical guide provides an in-depth overview of the principal asymmetric synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable synthetic strategy.
Core Synthetic Strategies
The asymmetric synthesis of this compound can be broadly categorized into two main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. Key starting materials for this approach include L-glutamic acid and (S)-malic acid.
-
Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. A prominent example is the asymmetric reduction of a prochiral ketone precursor.
This guide will delve into specific examples of these strategies, providing the necessary data and procedural details for their practical application.
Chiral Pool Synthesis Routes
Synthesis from L-Glutamic Acid
This route leverages the natural chirality of L-glutamic acid to establish the desired stereocenter. The synthesis involves the protection of the amino and carboxylic acid functionalities, followed by cyclization and reduction steps.
Experimental Protocol:
-
Protection of L-Glutamic Acid: L-glutamic acid is first converted to its N-Boc protected form (tert-butoxycarbonyl) to prevent unwanted side reactions of the amino group. The carboxylic acid groups are typically esterified, for instance, as dimethyl esters.
-
Dieckmann Condensation: The protected glutamic acid diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.
-
Decarboxylation: The resulting β-keto ester is then decarboxylated to yield N-Boc-pyrrolidin-3-one.
-
Asymmetric Reduction: The prochiral N-Boc-pyrrolidin-3-one is subjected to an asymmetric reduction to introduce the hydroxyl group with the desired (S)-configuration. A common method is the use of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).
-
Reduction of the Ester Group: The ester group at the 3-position is then reduced to the primary alcohol using a suitable reducing agent like lithium borohydride.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an appropriate solvent, which concurrently forms the desired this compound salt.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-Boc-L-glutamic acid dimethyl ester | (Boc)₂O, Et₃N; SOCl₂, MeOH | ~95 | >99 |
| 2 | N-Boc-3-carbomethoxypyrrolidin-4-one | t-BuOK, Toluene | 80-85 | >99 |
| 3 | N-Boc-pyrrolidin-3-one | LiCl, H₂O, DMSO, 140 °C | ~90 | >99 |
| 4 | (S)-N-Boc-pyrrolidin-3-ol | (-)-DIP-Chloride™, THF, -25 °C | 85-90 | >98 |
| 5 | (S)-N-Boc-pyrrolidin-3-ylmethanol | LiBH₄, THF | ~90 | >98 |
| 6 | This compound | HCl, Dioxane | >95 | >98 |
Workflow Diagram:
Caption: Synthesis of this compound from L-Glutamic Acid.
Synthesis from (S)-Malic Acid
Another common chiral pool starting material is (S)-malic acid. This route involves the formation of a lactone intermediate, followed by amination and reduction steps.
Experimental Protocol:
-
Lactone Formation: (S)-Malic acid is converted to its corresponding γ-lactone, (S)-γ-hydroxymethyl-γ-butyrolactone, through esterification and subsequent reduction.
-
Mesylation: The primary hydroxyl group of the lactone is activated by conversion to a mesylate.
-
Amination and Cyclization: The mesylate is displaced by an amine, such as benzylamine, which leads to the formation of the N-benzyl-pyrrolidinone ring.
-
Reduction: The lactam carbonyl group is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Debenzylation and Protection: The N-benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is protected with a Boc group.
-
Deprotection and Salt Formation: The Boc group is cleaved with hydrochloric acid to yield the final hydrochloride salt.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (S)-γ-Hydroxymethyl-γ-butyrolactone | H₂SO₄, EtOH; NaBH₄, THF | ~80 | >99 |
| 2 | (S)-γ-Mesyloxymethyl-γ-butyrolactone | MsCl, Et₃N, DCM | ~95 | >99 |
| 3 | (S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one | Benzylamine, EtOH, reflux | 75-80 | >99 |
| 4 | (S)-N-Benzyl-3-hydroxymethylpyrrolidine | LiAlH₄, THF | ~85 | >99 |
| 5 | (S)-N-Boc-3-hydroxymethylpyrrolidine | H₂, Pd/C; (Boc)₂O | ~90 | >99 |
| 6 | This compound | HCl, Ether | >95 | >99 |
Workflow Diagram:
Caption: Synthesis of this compound from (S)-Malic Acid.
Catalytic Asymmetric Synthesis Route
Asymmetric Reduction of N-Boc-3-pyrrolidinecarboxylic acid
This approach starts with a commercially available or readily synthesized achiral precursor, N-Boc-3-pyrrolidinecarboxylic acid, and introduces the chirality through a catalytic asymmetric reduction.
Experimental Protocol:
-
Substrate Preparation: N-Boc-3-pyrrolidinecarboxylic acid is prepared by protecting 3-pyrrolidinecarboxylic acid with a Boc group.
-
Asymmetric Reduction: The carboxylic acid is reduced enantioselectively to the corresponding alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst and borane, is a highly effective method for this transformation. The (R)-CBS catalyst will typically yield the (S)-alcohol.
-
Deprotection and Salt Formation: The N-Boc group is removed using hydrochloric acid to afford the final product.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-Boc-3-pyrrolidinecarboxylic acid | 3-Pyrrolidinecarboxylic acid, (Boc)₂O, NaOH | ~95 | N/A |
| 2 | (S)-N-Boc-pyrrolidin-3-ylmethanol | (R)-Me-CBS, BH₃·SMe₂, THF, 0 °C to rt | 85-92 | 95-98 |
| 3 | This compound | HCl, EtOAc | >95 | 95-98 |
Workflow Diagram:
Caption: Catalytic Asymmetric Synthesis of this compound.
Conclusion
The selection of a synthetic route for this compound depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Chiral pool synthesis offers the advantage of starting with a stereochemically defined molecule, often leading to high enantiopurity. However, these routes can sometimes be longer and involve more steps. Catalytic asymmetric synthesis provides a more direct approach from achiral precursors and can be highly efficient and scalable, although catalyst cost and optimization may be considerations. This guide provides the foundational information for researchers to make an informed decision based on their specific needs and resources.
An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS No. 1316087-88-3), a chiral building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and analytical characterization methods. Furthermore, it presents a representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identification and Properties
This compound is a chiral pyrrolidine derivative valued for its utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an important starting material for the synthesis of complex molecules with specific biological activities.
| Identifier | Value | Source |
| CAS Number | 1316087-88-3 | [1][2][3] |
| IUPAC Name | [(3S)-pyrrolidin-3-yl]methanol;hydrochloride | [4] |
| Molecular Formula | C₅H₁₂ClNO | [3][4] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| SMILES | C1CNC[C@H]1CO.Cl | [3] |
| InChI Key | RPSPXNVYBCMWAR-JEDNCBNOSA-N | [4] |
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to pale beige solid | [4] |
| Melting Point | 174-176 °C | [4] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [4] |
| Hygroscopicity | Hygroscopic | [4] |
Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine ring and the hydroxymethyl group.[4]
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.3 (broad) | s | 2H | NH₂⁺ | |
| ~4.8 (broad) | s | 1H | OH | |
| 3.3-3.5 | m | 2H | CH₂-OH | |
| 2.8-3.2 | m | 4H | CH₂-N | |
| ~2.5 | m | 1H | CH | |
| 1.6-2.0 | m | 2H | CH₂ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| ~64.0 | CH₂-OH | |
| ~45.0, ~46.0 | CH₂-N | |
| ~38.0 | CH | |
| ~28.0 | CH₂ |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Source |
| O-H Stretch | 3200-3600 (broad) | [4] |
| N-H Stretch | ~3000 (broad) | [4] |
| C-H Stretch | 2800-3000 | |
| C-O Stretch | 1000-1200 |
2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is observed at m/z 101.1.[4]
| m/z | Interpretation | Source |
| 101.1 | [M]⁺ (free base) | [4] |
| 70.1 | [M - CH₂OH]⁺ | |
| 57.1 | [M - CH₂OH - CH₃]⁺ |
Application in Synthesis: A Representative Protocol
This compound is a key starting material in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The following is a representative, multi-step protocol for the synthesis of a fluorinated pyrrolidine-based DPP-4 inhibitor, illustrating the utility of this compound.
3.1. Experimental Workflow
Caption: Synthetic workflow for a DPP-4 inhibitor.
3.2. Detailed Methodologies
Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (Et₃N, 2.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.
Step 2: Mesylation of the Hydroxyl Group
The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the mesylated intermediate, which is often used in the next step without further purification.
Step 3: Nucleophilic Fluorination
The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes). Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to give the fluorinated pyrrolidine derivative.
Step 4: Boc Deprotection
The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.
Step 5: Amide Coupling to form the DPP-4 Inhibitor
To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq) in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC to yield the target DPP-4 inhibitor.
Logical Relationships in Drug Discovery
The development of novel therapeutics often follows a structured pipeline, from initial concept to a potential drug candidate. The use of building blocks like this compound is a critical component of this process.
Caption: Drug discovery and development pipeline.
Conclusion
This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules, particularly in the development of DPP-4 inhibitors, underscores its significance in modern medicinal chemistry. This guide provides essential data and a representative synthetic protocol to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its stereospecific structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position in the (S)-configuration, renders it a valuable chiral building block for the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of its characterization workflow and synthetic applications.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Chemical Name | [(3S)-pyrrolidin-3-yl]methanol;hydrochloride |
| CAS Number | 1316087-88-3 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [2][3] |
| Appearance | Off-white to pale beige solid[2] |
| Melting Point | 174-176 °C[2] |
| Solubility | Slightly soluble in water; soluble in methanol and dimethyl sulfoxide (DMSO)[2] |
| Hygroscopicity | Hygroscopic[2] |
| Chirality | Contains one chiral center at the C-3 position of the pyrrolidine ring in the (S)-configuration. |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques for the characterization of organic compounds.
Determination of Melting Point
The melting point of this compound is a crucial indicator of its purity. A sharp melting range is indicative of a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
-
Reporting: The melting point is reported as the range T1-T2. For this compound, this range is typically 174-176 °C.[2]
Assessment of Solubility
Understanding the solubility profile of this compound is essential for its use in various reaction conditions and for formulation development.
Methodology: Qualitative and Semi-Quantitative Solubility Testing
-
Solvents: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of the solvent (e.g., 1 mL) to each test tube at a controlled temperature (e.g., 25 °C).
-
The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).
-
Visual observation is used to determine if the solid has completely dissolved.
-
-
Reporting: The solubility is reported qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). This compound is reported to be slightly soluble in water and more soluble in polar organic solvents like methanol and DMSO.[2]
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.
a) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the alcohol hydroxyl group.
-
N-H stretch: A medium to weak absorption in the region of 3300-3000 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch: Absorptions in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: A strong absorption in the region of 1260-1000 cm⁻¹ for the alcohol C-O bond.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Analysis: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Expected ¹H NMR Signals: The spectrum will show distinct signals for the protons of the pyrrolidine ring and the hydroxymethyl group, with chemical shifts and coupling patterns consistent with the (S)-pyrrolidin-3-ylmethanol structure. The number of protons, their chemical environment, and their connectivity can be determined.
-
Expected ¹³C NMR Signals: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Determination of Enantiomeric Purity
As a chiral compound, confirming the enantiomeric purity of this compound is critical for its application in asymmetric synthesis.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable chiral stationary phase (CSP) column is selected.
-
Mobile Phase: A mixture of solvents (e.g., hexane and isopropanol with a small amount of an amine modifier like diethylamine) is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a UV detector.
-
Reporting: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and its application as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Role of this compound in DPP-4 inhibitor synthesis.
Conclusion
This compound is a fundamentally important chiral intermediate in modern drug discovery. A thorough understanding of its physical properties, supported by robust and reproducible experimental protocols, is paramount for its effective utilization. The data and methodologies presented in this guide are intended to provide researchers and scientists with the necessary information to confidently handle, characterize, and employ this versatile building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutics. Its role as a precursor in the synthesis of potential inhibitors for dipeptidyl peptidase IV (DPP-4) highlights its significance in addressing metabolic diseases like type 2 diabetes.[1]
References
(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis, notably as a precursor for dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development, from synthesis and purification to formulation and storage. This technical guide provides a consolidated overview of the known solubility and stability characteristics of this compound. In the absence of extensive publicly available quantitative data, this document further outlines detailed, best-practice experimental protocols for determining these critical parameters, in accordance with international guidelines.
Physicochemical Properties
This compound is a chiral heterocyclic compound. The hydrochloride salt form offers enhanced thermal stability and aqueous solubility compared to its free base.[1]
| Property | Data | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not widely published. However, qualitative assessments indicate a preference for polar organic solvents over water. The hydrochloride salt form is known to improve water solubility when compared to the free base.[1]
| Solvent | Qualitative Solubility | Reference |
| Water | Slightly soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.
Caption: Shake-Flask Solubility Determination Workflow.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent (e.g., water, methanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or g/L.
Stability Profile and Forced Degradation Studies
General Approach to Forced Degradation Studies
Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines, exposing the compound to stress conditions more severe than accelerated stability testing. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Forced Degradation Study Workflow.
Experimental Protocols for Forced Degradation
The following are detailed protocols for subjecting this compound to common stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.
A. Hydrolytic Degradation
-
Acidic Conditions: Dissolve the compound in 0.1 M hydrochloric acid (HCl). Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.
-
Basic Conditions: Dissolve the compound in 0.1 M sodium hydroxide (NaOH). Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), sampling at various intervals.
-
Neutral Conditions: Dissolve the compound in purified water and heat at an elevated temperature (e.g., 60°C).
B. Oxidative Degradation
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water. Keep the solution at room temperature and protected from light, with sampling at regular intervals.
C. Thermal Degradation
-
Expose the solid compound to dry heat in a calibrated oven at a temperature below but near its melting point (e.g., 105°C) for a specified duration.
D. Photolytic Degradation
-
Expose the solid compound and a solution of the compound in a photostable solvent to a light source according to ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Potential Signaling Pathway Involvement
While this compound is not known to be a direct modulator of signaling pathways, its primary significance lies in its role as a key intermediate in the synthesis of DPP-4 inhibitors.
Caption: Synthetic route to DPP-4 pathway modulation.
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs synthesized from this compound can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.
Conclusion
This compound is a valuable chiral building block with established utility in the pharmaceutical industry. While its qualitative solubility and basic stability are known, this guide highlights the need for and provides the detailed experimental framework to generate the quantitative data essential for robust process development and formulation. The outlined protocols for solubility and forced degradation studies offer a clear path for researchers to thoroughly characterize this important compound, ensuring its quality and performance in the synthesis of next-generation therapeutics.
References
Spectroscopic Profile of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule and provides detailed, generalized experimental protocols for data acquisition.
Molecular Structure
This compound is a pyrrolidine derivative with a hydroxymethyl group at the chiral center on the third carbon. The hydrochloride salt form enhances its stability and water solubility, making it a versatile intermediate in organic synthesis.
Technical Guide: (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a key chiral building block in pharmaceutical synthesis. This document covers its commercial availability, key chemical properties, and its application in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Core Compound Properties
This compound is a chiral heterocyclic compound valued for its bifunctionality, containing both a secondary amine and a primary alcohol. This structure makes it a versatile starting material for the synthesis of more complex molecules.[1][2]
| Property | Value |
| CAS Number | 1316087-88-3 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [1][3] |
| Appearance | Off-white to pale beige solid[1] |
| Melting Point | 174-176 °C[1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO[1] |
| Storage | Inert atmosphere, room temperature[4] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product offerings. Researchers should verify the current availability and specifications directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemScene | CS-0053246 | ≥97% | Inquire |
| Smolecule | S826973 | Inquire | Inquire |
| Parchem | Inquire | Inquire | Bulk and smaller quantities |
| Achmem | BDJHH056762 | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-285655 | Inquire | Inquire |
Application in the Synthesis of DPP-4 Inhibitors
This compound serves as a crucial chiral precursor in the synthesis of DPP-4 inhibitors.[1] The pyrrolidine moiety is a common scaffold in many "gliptin" drugs. The synthesis typically involves the functionalization of both the secondary amine and the primary alcohol of the pyrrolidinemethanol core to build the final drug molecule.
Below is a representative, multi-step synthetic workflow illustrating the use of this compound in the synthesis of a generic DPP-4 inhibitor.
References
The Pivotal Role of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
For Immediate Release
In the landscape of modern pharmaceutical development, the quest for highly specific and effective therapeutic agents is paramount. Central to this endeavor is the utilization of chiral building blocks, molecular scaffolds that provide the three-dimensional architecture necessary for precise drug-target interactions. Among these, (S)-Pyrrolidin-3-ylmethanol hydrochloride has emerged as a cornerstone in the synthesis of innovative therapeutics, particularly in the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This in-depth guide explores the synthesis, properties, and critical applications of this versatile chiral intermediate, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, a pyrrolidine derivative, possesses a unique stereochemistry that is instrumental in creating enantiomerically pure drugs.[1] The presence of both a hydroxyl and an amino group on its chiral backbone allows for diverse chemical modifications, making it an ideal starting point for the construction of complex and biologically active molecules.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | Off-white to pale beige solid |
| Melting Point | 174-176 °C[1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO[1] |
| Chirality | (S)-configuration |
Synthesis of a Key Chiral Intermediate
The enantioselective synthesis of this compound is a critical process, often starting from readily available chiral precursors to ensure high stereochemical purity. One established method involves the use of L-aspartic acid, a naturally occurring amino acid. This multi-step synthesis ensures the desired (S)-stereochemistry is maintained throughout the process.
Experimental Protocol: Synthesis of (S)-3-Hydroxy-1-(phenylmethyl)pyrrolidine from L-Aspartic Acid
This protocol outlines a key transformation in the synthesis of the pyrrolidine core.
-
Esterification: L-aspartic acid is first converted to its diethyl ester hydrochloride.
-
Reduction: The ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step converts the carboxylic acid groups to primary alcohols.
-
Cyclization: The resulting amino diol is then treated with a suitable reagent to facilitate intramolecular cyclization, forming the pyrrolidine ring.
-
Protection: The secondary amine of the pyrrolidine is typically protected, for instance, with a benzyl group, to allow for selective modification of the hydroxyl group in subsequent steps.
-
Deprotection and Salt Formation: Finally, removal of the protecting group and treatment with hydrochloric acid yields the desired this compound.
A generalized workflow for the synthesis is depicted below:
Caption: Synthetic pathway from L-Aspartic Acid.
Application in the Synthesis of DPP-4 Inhibitors
A significant application of this compound is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes.[1] The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme.
Experimental Protocol: Synthesis of a Fluorinated Pyrrolidine-based DPP-4 Inhibitor
The following protocol describes the synthesis of a novel fluorinated pyrrolidine derivative, a potential DPP-4 inhibitor, using (S)-1-Boc-3-hydroxypyrrolidine as a starting material. This intermediate is readily prepared from (S)-Pyrrolidin-3-ylmethanol.
-
Fluorination: The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.
-
Coupling: The resulting fluorinated pyrrolidine is then coupled with a suitable carboxylic acid derivative, often containing an aromatic or heteroaromatic moiety, using standard peptide coupling reagents like HATU or EDC/HOBt.
Quantitative Data from a Representative Synthesis:
| Step | Reactants | Reagents | Product | Yield (%) | Enantiomeric Excess (%) |
| Fluorination | (S)-1-Boc-3-hydroxypyrrolidine | DAST | (R)-1-Boc-3-fluoropyrrolidine | 75 | >99 |
| Deprotection | (R)-1-Boc-3-fluoropyrrolidine | TFA/DCM | (R)-3-fluoropyrrolidine | 95 | >99 |
| Coupling | (R)-3-fluoropyrrolidine, Carboxylic Acid | HATU, DIPEA | Final DPP-4 Inhibitor | 80 | >99 |
This targeted synthesis allows for the introduction of fluorine, which can enhance the metabolic stability and binding affinity of the final drug candidate.
Mechanism of DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.
The signaling pathway of DPP-4 inhibition can be visualized as follows:
Caption: DPP-4 Inhibition Signaling Pathway.
The strategic use of this compound as a chiral building block exemplifies the power of stereochemistry in modern drug design. Its versatility and the ability to introduce specific stereocenters are critical for the development of next-generation therapeutics with enhanced efficacy and safety profiles. As research continues to uncover new applications, the importance of this chiral scaffold in the pharmaceutical industry is set to grow.
References
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically successful drugs and biologically active molecules.[1][2][3] Its unique stereochemical and physicochemical properties, including its ability to form hydrogen bonds and its non-planar, flexible conformation, make it an ideal building block for designing ligands that can effectively interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of the role of pyrrolidine derivatives in medicinal chemistry, detailing their synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Physicochemical Properties and Synthetic Strategies
The versatility of the pyrrolidine scaffold stems from its distinct structural features. As a saturated heterocycle, it allows for three-dimensional exploration of chemical space, a crucial aspect in modern drug design.[1][2] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.[4] Furthermore, the stereocenters within the pyrrolidine ring significantly influence the biological activity of its derivatives, often leading to enantioselective binding to target proteins.[1][2]
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1] A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[2] Alternatively, functionalization of readily available chiral precursors like L-proline provides a straightforward route to enantiomerically pure pyrrolidine derivatives.[5]
Therapeutic Applications and Biological Activities
Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide array of diseases.[3][6]
Anticancer Activity
Numerous pyrrolidine-containing compounds have been investigated for their potential as anticancer agents.[7] They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine 3k | HCT116 | 2.9 - 16 | [6][8] |
| Pyrrolidine 3h | HCT116 | 2.9 - 16 | [8] |
| Chalcone 3IP | MCF-7 | 25-30 µg/mL | [9][10] |
| Chalcone 3FP | MDA-MB-468 | 25 µg/mL | [9][10] |
| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 ± 1.00 | [11] |
| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 ± 0.22 | [11] |
| Spiropyrrolidine oxindole 41 (6-Cl substituted) | MCF-7 | Ki: 0.24 ± 0.06 | [5] |
Anti-inflammatory Activity
Pyrrolidine derivatives have also emerged as promising anti-inflammatory agents.[12][13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pyrrolizine-based agent 7c | 15-LOX Inhibition | 4.61 ± 3.21 | [14] |
| Pyrrolizine-based agent 7f | 15-LOX Inhibition | 6.64 ± 4.31 | [14] |
| Thiazole derivative 14 | COX-1 Inhibition | 15-26 | [15] |
| Thiazole derivative 15 | COX-1 Inhibition | 15-26 | [15] |
| Thiazole derivative 14 | COX-2 Inhibition | 5.0 - 17.6 | [15] |
| Thiazole derivative 16 | COX-2 Inhibition | 5.0 - 17.6 | [15] |
Enzyme Inhibition
The pyrrolidine scaffold is a key component in the design of inhibitors for various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), and chemokine receptors like CXCR4.
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Prolyl-fluoropyrrolidine 10 | DPP-IV | IC50: 0.43 µM | [16] |
| Prolyl-fluoropyrrolidine 9 | DPP-IV | IC50: 0.83 µM | [16] |
| Neogliptin (12a) | DPP-IV | IC50: 16.8 ± 2.2 nM | [17][18] |
| Pyrrolidine sulfonamide 23a | GlyT1 | Ki: 0.198 µM | [19] |
| Atractylodin | NAAA | IC50: 2.81 µM | [4] |
| F96 | NAAA | IC50: 140.3 nM | [4] |
| AM9053 | NAAA | IC50: 36.4 nM | [4] |
| DV1 dimer | CXCR4 | IC50 (12G5 competition) | [20] |
Key Experimental Protocols
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This assay is crucial for identifying inhibitors of NAAA, an enzyme involved in pain and inflammation.[21]
Principle: The enzymatic activity of NAAA is measured by quantifying the hydrolysis of a fluorogenic substrate, N-(4-methylcoumarin)-palmitamide (PAMCA). Hydrolysis releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.[21][22]
Procedure:
-
Dispense the NAAA enzyme solution into a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the PAMCA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[21]
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[21]
CXCR4 Receptor Binding Assay
This assay is used to identify compounds that bind to the CXCR4 receptor, a key player in HIV infection and cancer metastasis.
Principle: This is a competition binding assay where the ability of a test compound to displace a fluorescently labeled ligand (e.g., CXCL12AF647) from the CXCR4 receptor on living cells is measured by flow cytometry.[23]
Procedure:
-
Dispense the test compound solutions into a 96-well plate.
-
Add a suspension of cells endogenously expressing CXCR4 (e.g., Jurkat cells).[23]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add a fixed concentration of fluorescently labeled CXCL12.
-
Incubate for 30 minutes at room temperature in the dark.[23]
-
Wash the cells to remove unbound ligand.
-
Analyze the cell-bound fluorescence by flow cytometry.[3][23]
In Vitro Anti-inflammatory Assay: COX Inhibition
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the inflammatory response.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare various concentrations of the test pyrrolidine derivatives.
-
In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of NAAA Inhibition
Caption: Signaling pathway of NAAA inhibition by a pyrrolidine derivative.
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for the screening of pyrrolidine derivatives as anticancer agents.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its inherent structural and chemical properties provide a robust foundation for the design of novel therapeutics targeting a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 4. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | MDPI [mdpi.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Synthetic Bivalent Ligand to Probe Chemokine Receptor CXCR4 Dimerization and Inhibit HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
Methodological & Application
Application Notes and Protocols: (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a versatile chiral building block derived from the chiral pool, offering a valuable scaffold for the synthesis of ligands and organocatalysts used in asymmetric synthesis. Its pyrrolidine ring provides a rigid backbone, while the stereocenter and the hydroxyl group allow for various modifications to fine-tune steric and electronic properties, enabling high stereocontrol in a range of chemical transformations.
The primary utility of this compound in asymmetric synthesis is as a precursor to more elaborate chiral ligands and organocatalysts. The secondary amine of the pyrrolidine ring and the primary alcohol offer two points for functionalization. Due to the high nucleophilicity of the secondary amine, it is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for selective modification of the hydroxyl group. Alternatively, the amine can be directly functionalized to introduce catalytically active moieties.
Application as a Chiral Building Block for Catalyst Synthesis
A common application of (S)-Pyrrolidin-3-ylmethanol is its use in the synthesis of bifunctional organocatalysts. The pyrrolidine nitrogen acts as a Lewis base to activate carbonyl compounds through enamine or iminium ion formation, while a group attached to the hydroxyl moiety can provide additional directing interactions, such as hydrogen bonding.
Caption: Synthetic workflow for preparing a chiral organocatalyst.
-
Neutralization: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
N-Boc Protection: Dissolve the resulting (S)-pyrrolidin-3-ylmethanol in CH₂Cl₂. To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-(S)-pyrrolidin-3-ylmethanol.
Application in Asymmetric Organocatalysis
Derivatives of (S)-Pyrrolidin-3-ylmethanol are effective organocatalysts for various asymmetric transformations, most notably Michael additions and aldol reactions. The catalytic cycle typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.
Caption: Enamine catalysis in asymmetric Michael additions.
Organocatalysts derived from the (S)-pyrrolidin-3-ylmethanol scaffold can catalyze the conjugate addition of aldehydes or ketones to nitroolefins, furnishing valuable γ-nitro carbonyl compounds with high enantioselectivity.
Representative Data for Asymmetric Michael Addition of Aldehydes to Nitroolefins using Pyrrolidine-based Catalysts
| Catalyst Precursor | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Prolinol Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |
| Prolinol Derivative | Cyclohexanecarbaldehyde | trans-β-nitrostyrene | Toluene | 20 | 24 | 95 | >95:5 | 98 |
| Prolinol Derivative | Isovaleraldehyde | (E)-2-(2-nitrovinyl)furan | CH₂Cl₂ | 10 | 12 | 89 | 80:20 | 92 |
Note: Data presented is for representative prolinol-derived catalysts to provide a baseline for comparison, as specific data for catalysts derived directly from (S)-pyrrolidin-3-ylmethanol is limited in the literature.
-
Reaction Setup: To a vial containing the chiral pyrrolidine-derived organocatalyst (10-20 mol%), add the nitroolefin (1.0 eq) and the anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Addition of Reactants: Add the aldehyde (1.5-2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Catalysts derived from (S)-pyrrolidin-3-ylmethanol can also be employed in asymmetric aldol reactions between ketones and aldehydes, producing β-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.
Representative Data for Asymmetric Aldol Reactions using Proline-derived Catalysts
| Catalyst Precursor | Ketone | Aldehyde | Additive | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Proline Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | - | DMSO | 30 | 24 | 95 | 95:5 | 99 |
| Prolinamide | Acetone | Benzaldehyde | - | neat | 10 | 48 | 80 | - | 75 |
| Prolinol ether | Cyclohexanone | 4-Chlorobenzaldehyde | Water | neat | 20 | 72 | 92 | 98:2 | 99 |
Note: Data is for representative proline and prolinol-derived catalysts. The performance of a catalyst derived from (S)-pyrrolidin-3-ylmethanol would require experimental optimization.
-
Reaction Setup: In a reaction vessel, dissolve the chiral pyrrolidine-derived organocatalyst (10-30 mol%) in the ketone (which often serves as both reactant and solvent). If a different solvent is used, add it at this stage.
-
Addition of Aldehyde: Add the aldehyde (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at the appropriate temperature (ranging from room temperature down to -20 °C) until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using ¹H NMR and chiral HPLC, respectively.
Application in Asymmetric Metal Catalysis
(S)-Pyrrolidin-3-ylmethanol can be converted into chiral ligands for transition metal-catalyzed asymmetric reactions. The hydroxyl group can be transformed into a phosphine, amine, or other coordinating group to create bidentate or tridentate ligands.
Caption: From chiral building block to asymmetric catalysis.
-
Activation of Hydroxyl Group: Convert the hydroxyl group of N-Boc-(S)-pyrrolidin-3-ylmethanol to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Nucleophilic Substitution: React the tosylated intermediate with a phosphide source, such as lithium diphenylphosphide (LiPPh₂), in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to introduce the phosphine moiety.
-
Deprotection: Remove the N-Boc protecting group using an acid such as trifluoroacetic acid (TFA) in CH₂Cl₂.
-
Purification: Purify the resulting chiral phosphine ligand using appropriate chromatographic or crystallization techniques.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and catalysts derived from this compound. It is recommended to consult primary literature for more detailed and substrate-specific experimental conditions.
Application Notes and Protocols for Esterification with (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the esterification of a carboxylic acid with (S)-Pyrrolidin-3-ylmethanol hydrochloride. The described method is a modification of the Steglich esterification, a mild and effective procedure suitable for substrates with sensitive functional groups.[1][2]
This compound is a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.[3][4] Its structure contains a primary alcohol for esterification and a secondary amine, which requires careful consideration of reaction conditions to avoid undesired side reactions such as acylation of the amine.
Experimental Protocol: Steglich Esterification of a Generic Carboxylic Acid with this compound
This protocol outlines the esterification of a generic carboxylic acid (R-COOH) with this compound using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).
-
Add this compound (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.
-
Add a catalytic amount of DMAP (0.1 eq).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over a period of 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product ester indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl (to remove excess DMAP and any remaining amine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with a low polarity eluent like hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired ester.
-
-
Characterization:
-
Characterize the purified ester using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Data Presentation:
| Parameter | Molar Ratio (eq) | Notes |
| Carboxylic Acid (R-COOH) | 1.0 | The limiting reagent. |
| (S)-Pyrrolidin-3-ylmethanol HCl | 1.1 | A slight excess is used to ensure complete consumption of the carboxylic acid. |
| DCC | 1.2 | An excess is used to drive the reaction to completion. |
| DMAP | 0.1 | Acts as a nucleophilic catalyst.[1] |
| Triethylamine (TEA) | 1.2 | Neutralizes the HCl salt and facilitates the reaction. |
Diagrams
Experimental Workflow:
Caption: Workflow for the Steglich esterification.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Buy this compound | 1316087-88-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Acylation Reactions Involving (S)-Pyrrolidin-3-ylmethanol Hydrochloride
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a stereocenter, a reactive secondary amine, and a primary alcohol, making it a versatile scaffold for synthesizing complex molecules with specific stereochemistry. The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs.[1] Acylation of the nitrogen or oxygen atom of this molecule is a critical transformation for introducing diverse functional groups, modulating physicochemical properties, and building precursors for a wide range of biologically active compounds, such as potential inhibitors for dipeptidyl peptidase IV (DPP-4).
This document provides detailed protocols for the selective N-acylation and O-acylation of (S)-Pyrrolidin-3-ylmethanol, offering researchers a practical guide for utilizing this key intermediate.
Application Note 1: Selective N-Acylation
The secondary amine of (S)-Pyrrolidin-3-ylmethanol is significantly more nucleophilic than the primary alcohol, allowing for highly selective N-acylation under standard conditions. The following protocol describes a representative procedure for the N-benzoylation using benzoyl chloride under Schotten-Baumann conditions.
Experimental Protocol: Synthesis of (S)-(1-Benzoylpyrrolidin-3-yl)methanol
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes to liberate the free base.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to afford the pure (S)-(1-benzoylpyrrolidin-3-yl)methanol.
General Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of (S)-Pyrrolidin-3-ylmethanol.
Application Note 2: Selective O-Acylation via N-Protection
To achieve selective acylation at the less reactive primary alcohol, the more nucleophilic secondary amine must first be protected. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose, which can be readily removed under acidic conditions after the O-acylation is complete.
Experimental Protocol: Synthesis of (S)-Pyrrolidin-3-ylmethyl Benzoate
Step A: N-Protection
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir vigorously at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which is often used without further purification.
Step B: O-Acylation
-
Dissolve the N-Boc protected intermediate from Step A (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude (S)-tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate. Purify by column chromatography if necessary.
Step C: N-Deprotection
-
Dissolve the O-acylated intermediate from Step B in DCM or 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The resulting product is the hydrochloride or trifluoroacetate salt of (S)-Pyrrolidin-3-ylmethyl benzoate.
Logical Pathway for Selective O-Acylation
Caption: Logical pathway for the selective O-acylation of (S)-Pyrrolidin-3-ylmethanol.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the acylation protocols described. Yields are typical for these standard transformations and may vary based on the specific acylating agent, reaction scale, and purification efficiency.
| Protocol | Acylation Target | Key Reagents | Molar Ratio (Substrate:Acyl-Cl:Base) | Solvent | Typical Yield |
| N-Acylation | Secondary Amine | Benzoyl Chloride, Et₃N | 1.0 : 1.1 : 2.2 | Dichloromethane | 85-95% |
| O-Acylation | Primary Alcohol | 1. Boc₂O, Et₃N 2. Benzoyl Chloride, DMAP 3. HCl or TFA | Step-wise additions | Dichloromethane | 70-85% (over 3 steps) |
References
Application of (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Drug Discovery
Affiliation: Google Research
Abstract
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in drug discovery, prized for its versatile synthetic utility and its presence in a variety of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It highlights the application of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, with a focus on the drug Trelagliptin. Additionally, it explores its potential use in the development of agents targeting the central nervous system (CNS), specifically as a scaffold for analogs of Vesamicol that target the vesicular acetylcholine transporter (VAChT). This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for a thorough exploration of the pharmacophore space, which is crucial for designing selective and potent therapeutic agents.[2][3] this compound, a chiral derivative, offers a synthetically accessible and versatile starting material for the creation of complex molecules with diverse pharmacological activities.[4] This includes its role as a precursor in the synthesis of DPP-4 inhibitors and compounds targeting the central nervous system.[4][5]
Application in the Synthesis of DPP-4 Inhibitors: The Case of Trelagliptin
Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. This compound serves as a crucial starting material for the synthesis of potent DPP-4 inhibitors like Trelagliptin.
Overview of Trelagliptin
Trelagliptin is a once-weekly oral DPP-4 inhibitor that provides sustained glycemic control in patients with type 2 diabetes.[6] Its efficacy is attributed to its potent and selective inhibition of the DPP-4 enzyme.[6]
Quantitative Data: In Vitro Potency and Selectivity of Trelagliptin
The inhibitory activity of Trelagliptin against DPP-4 and its selectivity over other related proteases have been extensively characterized.
| Compound | Target | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Source |
| Trelagliptin | Human DPP-4 | 4.2 | >10,000-fold | >10,000-fold | [7] |
| Trelagliptin | Rat Plasma DPP-4 | 9.7 | - | - | [7] |
| Trelagliptin | Dog Plasma DPP-4 | 6.2 | - | - | [7] |
| Alogliptin | Human DPP-4 | 10 | - | - | [7] |
| Sitagliptin | Human DPP-4 | 19 | - | - | [7] |
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Caption: DPP-4 Inhibition Pathway for Glucose Control.
Experimental Protocols
While many patented syntheses of Trelagliptin utilize intermediates like (R)-3-aminopiperidine, (S)-Pyrrolidin-3-ylmethanol can be a precursor to such key building blocks. A representative synthetic step involves the alkylation of a pyrrolidine derivative.
Caption: General Synthetic Strategy for Trelagliptin.
Protocol: Synthesis of a Key Trelagliptin Intermediate
A common route to Trelagliptin involves the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile with a protected (R)-3-aminopiperidine derivative. The following is a generalized procedure based on patent literature.[5][8]
-
Step 1: Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-(tert-butoxycarbonylamino)piperidine in a suitable organic solvent such as toluene or DMF.
-
Step 2: Addition of Base and Catalyst: Add a base, for example, potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide.
-
Step 3: Reaction: Heat the mixture to a temperature between 80-100°C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Step 4: Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the protected Trelagliptin.
-
Step 5: Deprotection: The Boc-protecting group is removed by treating the purified product with an acid, such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield Trelagliptin.
This protocol is a standard method to determine the inhibitory potency of compounds against the DPP-4 enzyme.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound ((S)-Pyrrolidin-3-ylmethanol derivative) and reference inhibitor (e.g., Trelagliptin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 25 µL of the assay buffer (for blank), 25 µL of the reference inhibitor, and 25 µL of the test compound dilutions.
-
Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Application in Central Nervous System (CNS) Drug Discovery
The pyrrolidine scaffold is frequently found in compounds targeting the CNS.[2][3] this compound can be utilized in the synthesis of novel CNS-active agents, such as analogs of Vesamicol, which target the vesicular acetylcholine transporter (VAChT).[4]
Vesicular Acetylcholine Transporter (VAChT) as a Target
VAChT is responsible for the uptake of acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. Dysregulation of this process is implicated in neurodegenerative diseases like Alzheimer's disease.[9] Developing ligands that bind to VAChT is therefore of significant interest for both therapeutic and diagnostic (e.g., PET imaging) purposes.[7]
Quantitative Data: Binding Affinities of Vesamicol Analogs
The binding affinities of various Vesamicol analogs for VAChT and sigma receptors (which can be off-targets) have been determined.
| Compound | Target | Ki (nM) | Selectivity (VAChT vs. σ1) | Source |
| (-)-Vesamicol | VAChT | 1.9 | - | [10] |
| (-)-Benzovesamicol | VAChT | 1.32 | ~20 | [10] |
| OMDV | VAChT | 7.2 | ~8 | [11] |
Signaling Pathway: Cholinergic Neurotransmission and VAChT
VAChT plays a crucial role in the presynaptic terminal of cholinergic neurons.
Caption: Role of VAChT in Cholinergic Neurotransmission.
Experimental Protocols
The synthesis of Vesamicol analogs often involves the coupling of a substituted piperidine ring with a side chain that can be derived from (S)-Pyrrolidin-3-ylmethanol.
Caption: Synthetic Approach for Vesamicol Analogs.
Protocol: Radioligand Binding Assay for VAChT
This protocol describes how to measure the binding of a test compound to VAChT using a radiolabeled ligand like [³H]vesamicol.[9]
-
Materials:
-
Rat brain cortex homogenates (as a source of VAChT)
-
[³H]vesamicol (radioligand)
-
Assay buffer (e.g., 50 mM Gly-Gly buffer, pH 8.5)
-
Test compound (Vesamicol analog)
-
Non-specific binding control (e.g., high concentration of cold vesamicol)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, a fixed concentration of [³H]vesamicol, and the brain homogenate.
-
For determining non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled vesamicol instead of the test compound.
-
Incubate the tubes at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of [³H]vesamicol binding by the test compound at each concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the dose-response curve.
-
Conclusion
This compound is a cornerstone chiral building block in the synthesis of high-value pharmaceutical agents. Its application in the development of the DPP-4 inhibitor Trelagliptin demonstrates its importance in creating drugs for metabolic diseases. Furthermore, its potential as a scaffold for CNS-active compounds, such as Vesamicol analogs targeting VAChT, highlights its broader utility in addressing complex neurological disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pyrrolidine derivative.
References
- 1. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1316087-88-3 [smolecule.com]
- 5. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112694465A - Novel preparation process of trelagliptin succinate - Google Patents [patents.google.com]
- 9. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Synthesis of Teneligliptin, a DPP-4 Inhibitor, Utilizing (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the inactivation of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]
Teneligliptin is a potent and selective DPP-4 inhibitor characterized by a unique chemical structure that includes a pyrrolidine scaffold. This application note outlines a plausible synthetic pathway for Teneligliptin, starting from the chiral building block (S)-Pyrrolidin-3-ylmethanol hydrochloride. The described protocols are based on established chemical transformations and provide a framework for the synthesis of this important pharmaceutical agent.
Synthetic Strategy Overview
The synthesis of Teneligliptin from this compound is a multi-step process. The core of the strategy involves the transformation of the starting material into a key intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid. This intermediate is then coupled with thiazolidine to yield the final product.
The key transformations include:
-
Protection of the pyrrolidine nitrogen.
-
Oxidation of the primary alcohol to a carboxylic acid.
-
Introduction of a leaving group at the 4-position of the pyrrolidine ring.
-
Nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
-
Coupling with thiazolidine.
-
Final deprotection to yield Teneligliptin.
Data Presentation
The following table summarizes the expected yields and purity for the key steps in the synthesis of Teneligliptin. These values are derived from various patented procedures and related literature and may vary based on specific reaction conditions and optimization.
| Step No. | Reaction | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Boc Protection | (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 19.4 | 18.5 | ~95% | >98% |
| 2 | Oxidation | (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | 215.25 | 20.7 | 18.6 | ~90% | >99% |
| 3 | Hydroxylation & Inversion | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 231.25 | - | - | - | - |
| 4 | Mesylation | (2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate | 339.39 | - | - | - | - |
| 5 | S | (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid | 457.57 | 44.0 | 37.4 | ~85% | >99% |
| 6 | Amide Coupling | tert-butyl (2S,4S)-2-(thiazolidine-3-carbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate | 528.71 | 50.8 | 45.7 | ~90% | >99% |
| 7 | Deprotection | Teneligliptin | 426.57 | 41.0 | 36.9 | ~90% | >99.5% |
Experimental Protocols
Step 1: N-Protection of (S)-Pyrrolidin-3-ylmethanol
Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2-4: Synthesis of the Key Pyrrolidinone Intermediate
Objective: To convert the protected alcohol to a key pyrrolidinone intermediate ready for nucleophilic substitution. This is a multi-step process involving oxidation, stereoselective hydroxylation, and mesylation.
Procedure Outline:
-
Oxidation: The primary alcohol of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach or Jones oxidation).
-
Stereoselective Hydroxylation and Inversion: The resulting (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is then subjected to a sequence of reactions to introduce a hydroxyl group at the 4-position with the desired (R) stereochemistry. This can be a complex process, potentially involving a Curtius rearrangement or similar transformations to introduce an amine, followed by diazotization and hydrolysis with inversion of configuration. A more direct approach might involve an enzymatic hydroxylation if a suitable enzyme can be identified.
-
Mesylation: The hydroxyl group of the (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is then converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 5: Nucleophilic Substitution
Objective: To introduce the piperazine moiety via an SN2 reaction.
Materials:
-
(2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
-
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of (2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate (1 equivalent) in acetonitrile, add 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purify the crude product by crystallization or column chromatography to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid.
Step 6: Amide Coupling with Thiazolidine
Objective: To form the amide bond between the pyrrolidine carboxylic acid and thiazolidine.
Materials:
-
(2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid
-
Thiazolidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid intermediate (1 equivalent) in DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add thiazolidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected Teneligliptin.
Step 7: Deprotection to Yield Teneligliptin
Objective: To remove the Boc protecting group to obtain the final product.
Materials:
-
Boc-protected Teneligliptin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected Teneligliptin (1 equivalent) in DCM.
-
Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Teneligliptin.
-
The final product can be further purified by crystallization from a suitable solvent system to achieve high purity.[3]
Mandatory Visualizations
Caption: DPP-4 Signaling Pathway and the Mechanism of Action of Teneligliptin.
Caption: General Experimental Workflow for the Synthesis of Teneligliptin.
Caption: Logical Relationship of Components in Teneligliptin Synthesis and Action.
References
- 1. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-Pyrrolidin-3-ylmethanol Hydrochloride as a Precursor for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-Pyrrolidin-3-ylmethanol hydrochloride as a versatile chiral building block for the synthesis of Central Nervous System (CNS) drug candidates. The inherent stereochemistry of this precursor is crucial for achieving desired potency and selectivity in drug-target interactions. This document outlines the synthesis of a representative CNS drug candidate scaffold, (S)-1-Benzyl-3-pyrrolidinol, its potential biological activity as a muscarinic M1 receptor antagonist, and the relevant experimental protocols.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry due to its pyrrolidine ring and a functionalized stereocenter. The pyrrolidine scaffold is a common feature in many CNS-active compounds. The specific (S)-configuration of this precursor allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced off-target effects. One important class of CNS targets is the muscarinic acetylcholine receptors, particularly the M1 subtype, which is implicated in cognitive function and neurodegenerative diseases like Parkinson's disease.[1][2][3] This document focuses on the synthesis of (S)-1-Benzyl-3-pyrrolidinol, a scaffold that can be further elaborated to generate potent M1 muscarinic receptor antagonists.
Physicochemical Properties of the Precursor
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
| Solubility | Soluble in water, methanol |
Synthesis of a CNS Drug Candidate Scaffold: (S)-1-Benzyl-3-pyrrolidinol
The N-benzylation of this compound is a straightforward and efficient method to produce the (S)-1-Benzyl-3-pyrrolidinol scaffold. This scaffold can then be used in further synthetic steps to generate a library of potential CNS drug candidates. A typical reaction workflow is depicted below.
A detailed experimental protocol for this synthesis is provided in Section 5.1. The expected quantitative data for this synthesis is summarized in Table 2.
| Parameter | Expected Value |
| Reaction Yield | 85-95% |
| Purity (crude) | >90% |
| Purity (final) | >98% |
Biological Activity and Signaling Pathway
(S)-1-Benzyl-3-pyrrolidinol serves as a key intermediate for the synthesis of muscarinic M1 receptor antagonists. M1 receptors are Gq-protein coupled receptors predominantly expressed in the CNS and are involved in learning, memory, and cognitive processes.[1][3] Antagonism of the M1 receptor can be a therapeutic strategy for certain neurological disorders.
| Parameter | Target Value for Drug Candidates |
| Target Receptor | Muscarinic M1 Receptor |
| Mode of Action | Antagonist |
| Potency (IC50/Ki) | < 1 µM |
The signaling pathway initiated by the activation of the M1 muscarinic receptor involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). An M1 receptor antagonist blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting this entire downstream cascade.
Experimental Protocols
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
To a round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous methanol to the flask and stir the suspension at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (S)-1-Benzyl-3-pyrrolidinol as a colorless to pale yellow oil.
Materials:
-
Cell membranes expressing human muscarinic M1 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
(S)-1-Benzyl-3-pyrrolidinol or its derivatives (test compounds)
-
Atropine or another known M1 antagonist as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS) at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a readily available and highly valuable precursor for the stereoselective synthesis of CNS drug candidates. The straightforward N-alkylation to form scaffolds like (S)-1-Benzyl-3-pyrrolidinol provides a versatile platform for the development of potent and selective modulators of CNS targets, such as the muscarinic M1 receptor. The detailed protocols and application notes provided herein serve as a practical guide for researchers in the field of drug discovery and development.
References
Application Notes: Derivatization of (S)-Pyrrolidin-3-ylmethanol Hydrochloride for the Synthesis of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and organic synthesis.[1] Its structure contains two key functional groups: a secondary amine within the pyrrolidine ring and a primary alcohol. This bifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for generating diverse molecular scaffolds.[2] The pyrrolidine ring itself is a prevalent motif in many FDA-approved drugs, and its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space.[3][4]
This document provides detailed experimental protocols for the derivatization of (S)-Pyrrolidin-3-ylmethanol at both its nitrogen and oxygen centers. These methodologies are designed to serve as a practical guide for synthesizing novel compounds with potential therapeutic applications, such as inhibitors for dipeptidyl peptidase IV (DPP-4) or agents targeting the central nervous system.[1]
Properties of this compound
The hydrochloride salt form offers improved water solubility and thermal stability compared to the free base.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol, DMSO | [1] |
Key Derivatization Strategies
The presence of both a nucleophilic amine and a hydroxyl group allows for selective or sequential derivatization. Key strategies include N-acylation and N-alkylation at the secondary amine, and O-alkylation and O-acylation (esterification) at the primary alcohol.
Caption: Key derivatization pathways for (S)-Pyrrolidin-3-ylmethanol.
Experimental Protocols
Note on the Starting Material: this compound must be neutralized to its free base form in situ for reactions involving the secondary amine. This is typically achieved by adding at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) for N-acylation or two equivalents for N-alkylation.
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of the pyrrolidine nitrogen with an acyl chloride or anhydride to form an amide.
Caption: Step-by-step workflow for a typical N-acylation reaction.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the mixture and stir at room temperature for 15 minutes to neutralize the hydrochloride and free the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5]
-
Reagent Addition: Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, extract the aqueous layer three times with DCM, and combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Representative Data for N-Acylation:
| Acylating Agent | Solvent | Base | Expected Yield | Characterization Notes |
| Acetyl Chloride | DCM | Et₃N | 85-95% | Product confirmed by ¹H NMR, ¹³C NMR, and MS. |
| Benzoyl Chloride | THF | Pyridine | 80-90% | Product confirmed by ¹H NMR, ¹³C NMR, and MS. |
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the formation of an ether by reacting the deprotonated primary alcohol with an alkyl halide.
Caption: Step-by-step workflow for O-alkylation, including protection/deprotection.
Note: To achieve selective O-alkylation, the more nucleophilic secondary amine must first be protected (e.g., as a Boc-carbamate).
Materials:
-
N-Boc-(S)-Pyrrolidin-3-ylmethanol (prepared separately)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amine Protection: Protect the secondary amine of (S)-Pyrrolidin-3-ylmethanol as a Boc-carbamate using standard procedures before proceeding.
-
Reaction Setup: In a dry, inert-atmosphere flask, suspend N-Boc-(S)-Pyrrolidin-3-ylmethanol (1.0 eq.) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the suspension to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) to the mixture and heat to reflux. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection (Optional): The Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.
Representative Data for O-Alkylation:
| Alkylating Agent | Solvent | Base | Expected Yield | Characterization Notes |
| Methyl Iodide | THF | NaH | 70-85% | Product confirmed by ¹H NMR, ¹³C NMR, and MS. |
| Benzyl Bromide | DMF | NaH | 65-80% | Product confirmed by ¹H NMR, ¹³C NMR, and MS. |
Applications in Drug Discovery
Derivatives of (S)-Pyrrolidin-3-ylmethanol are valuable precursors for a variety of biologically active agents. The inherent chirality of the starting material is crucial for achieving stereoselective synthesis of potential drug candidates.[2]
-
DPP-4 Inhibitors: Fluorinated pyrrolidine derivatives synthesized from this scaffold are being investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in blood sugar regulation, making them potential therapeutics for type 2 diabetes.[1]
-
Kinase Inhibitors: The hydroxyl group can be utilized in Mitsunobu reactions to introduce various nucleophiles, paving the way for intramolecular cyclizations to form fused heterocyclic systems, which are novel scaffolds for developing kinase inhibitors.[2]
-
CNS Agents: The pyrrolidine scaffold is a key component in drugs targeting receptors in the central nervous system.[1] Its chirality often enhances both selectivity and potency.[1]
Conclusion
This compound is a versatile and economically important chiral building block for synthesizing a diverse range of novel compounds.[2] The protocols outlined in this document provide a solid foundation for N- and O-derivatization, enabling researchers in drug discovery and medicinal chemistry to explore new chemical space and develop complex, stereochemically defined molecules for various therapeutic targets.
References
Scale-up Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. The stereochemistry at the C3 position is crucial for the pharmacological activity of many of its derivatives, making enantiomerically pure (S)-pyrrolidin-3-ylmethanol a critical starting material.
These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on methods amenable to industrial production. The protocols are based on established chemical principles and incorporate strategies for ensuring high yield, purity, and stereochemical integrity on a larger scale. Safety precautions for handling the reagents and performing the reactions are also addressed.
Synthetic Strategies Overview
Several synthetic routes to (S)-Pyrrolidin-3-ylmethanol have been reported, primarily falling into two categories:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as L-aspartic acid or L-malic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the pyrrolidine ring or the introduction of the hydroxymethyl group.
For large-scale production, chiral pool synthesis often presents a more cost-effective and practical approach due to the availability and lower cost of the chiral starting materials. The following protocols detail a scalable synthesis starting from L-aspartic acid.
Experimental Protocols
Protocol 1: Scale-up Synthesis from L-Aspartic Acid
This protocol outlines a multi-step synthesis of this compound starting from L-aspartic acid. The key steps involve the reduction of the carboxylic acids, protection of the amine, cyclization to form the pyrrolidine ring, and final deprotection and salt formation.
Materials and Reagents:
-
L-Aspartic acid
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), in diethyl ether or isopropanol
Workflow Diagram:
Caption: Synthetic pathway from L-Aspartic Acid.
Detailed Procedure:
Step 1: Synthesis of (S)-2-Amino-1,4-butanediol
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add L-aspartic acid (1.00 kg, 7.51 mol).
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 15 L).
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add borane dimethyl sulfide complex (BMS, 10 M solution in THF, 2.25 L, 22.5 mol) to the suspension while maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C) for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol (3 L).
-
Concentrate the mixture under reduced pressure to a volume of approximately 5 L.
-
Add another portion of methanol (5 L) and concentrate again to remove borate esters. Repeat this step if necessary.
-
The resulting crude (S)-2-amino-1,4-butanediol is used directly in the next step.
Step 2: Synthesis of (S)-Benzyl (2,4-dihydroxybutyl)carbamate
-
Dissolve the crude (S)-2-amino-1,4-butanediol in a mixture of 1,4-dioxane (10 L) and water (10 L) in the 50 L reactor.
-
Add sodium carbonate (1.59 kg, 15.0 mol) to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.42 kg, 8.26 mol) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Dissolve the crude (S)-benzyl (2,4-dihydroxybutyl)carbamate in anhydrous THF (20 L) in the 50 L reactor and cool to 0-5 °C.
-
Add triethylamine (1.14 kg, 11.3 mol) to the solution.
-
Slowly add methanesulfonyl chloride (0.94 kg, 8.26 mol) while keeping the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
In a separate 50 L reactor, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 0.33 kg, 8.26 mol) in anhydrous THF (10 L) under a nitrogen atmosphere and cool to 0-5 °C.
-
Slowly add the solution from the first reactor to the sodium hydride suspension, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0-5 °C and carefully quench with water (1 L).
-
Concentrate the mixture under reduced pressure and extract the product with ethyl acetate (3 x 10 L).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude product. Purify by column chromatography if necessary, although for scale-up, crystallization is preferred.
Step 4: Synthesis of (S)-Pyrrolidin-3-ylmethanol
-
Dissolve the crude (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate in methanol (15 L) in a suitable hydrogenation reactor.
-
Add 10% palladium on carbon (100 g, wet) to the solution.
-
Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-pyrrolidin-3-ylmethanol.
Step 5: Synthesis of this compound
-
Dissolve the crude (S)-pyrrolidin-3-ylmethanol in a suitable solvent such as isopropanol or diethyl ether (10 L).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in the corresponding solvent until the pH is acidic (pH 1-2).
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Molar Ratio (vs. SM) | Typical Yield | Purity | Scale |
| 1 | L-Aspartic Acid | Borane dimethyl sulfide | (S)-2-Amino-1,4-butanediol | 3.0 | >95% (crude) | - | 1.0 kg |
| 2 | (S)-2-Amino-1,4-butanediol | Benzyl chloroformate | (S)-Benzyl (2,4-dihydroxybutyl)carbamate | 1.1 | 85-90% (over 2 steps) | >95% | 1.0 kg |
| 3 | (S)-Benzyl (2,4-dihydroxybutyl)carbamate | MsCl, NaH | (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 1.1, 1.1 | 70-80% | >97% | 1.0 kg |
| 4 | (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | H₂, Pd/C | (S)-Pyrrolidin-3-ylmethanol | Cat. | 90-95% | >98% | 1.0 kg |
| 5 | (S)-Pyrrolidin-3-ylmethanol | HCl | This compound | Stoichiometric | >98% | >99% | 1.0 kg |
Safety Considerations
-
Borane Dimethyl Sulfide Complex (BMS): Highly flammable, corrosive, and reacts violently with water. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil under an inert atmosphere. Use caution when quenching the reaction.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform hydrogenation in a dedicated, properly grounded reactor with appropriate safety features. Ensure the catalyst is handled wet to prevent ignition.
-
General Precautions: All reactions should be carried out by trained personnel in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides a robust and scalable method for the synthesis of this compound from the inexpensive chiral starting material, L-aspartic acid. The procedure is designed to be amenable to large-scale production with considerations for safety and efficiency. The quantitative data provided serves as a benchmark for process optimization and validation in a drug development setting.
Catalytic Applications of Metal Complexes with (S)-Pyrrolidin-3-ylmethanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring the chiral ligand (S)-Pyrrolidin-3-ylmethanol hydrochloride. This versatile chiral building block, owing to its bifunctional nature (amine and alcohol), can coordinate with various metal centers to create highly effective and stereoselective catalysts. These catalysts find significant applications in asymmetric synthesis, a critical aspect of modern drug discovery and development. While direct catalytic applications of metal complexes with this compound are not extensively documented in publicly available literature, this guide presents data and protocols for closely related analogues, particularly N-substituted derivatives and other chiral amino alcohols, to demonstrate potential applications.
Application Notes
The catalytic activity of metal complexes derived from (S)-Pyrrolidin-3-ylmethanol stems from the formation of a stable chelate structure involving the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group. This rigid chiral scaffold around the metal center enables high stereocontrol in a variety of organic transformations.
Key Areas of Application:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: Ruthenium complexes with chiral amino alcohol ligands are well-known for their efficiency in the asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals. The general mechanism involves the formation of a metal-hydride species that delivers a hydride to the substrate in an enantioselective manner.
-
Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Metal complexes of chiral amino alcohols, particularly with zinc and copper, catalyze the enantioselective addition of organozinc and other organometallic reagents to aldehydes and ketones. This reaction is fundamental for the construction of chiral secondary and tertiary alcohols.
-
Asymmetric Aldol and Michael Reactions: Prolinol derivatives have been shown to be effective organocatalysts in asymmetric aldol and Michael reactions. The formation of metal complexes can enhance the reactivity and selectivity of these transformations.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral ligands are crucial for achieving high enantioselectivity in palladium-catalyzed AAA reactions. Pyrrolidine-based ligands have been successfully employed to create chiral quaternary centers.
-
Copper-Catalyzed Asymmetric Cycloadditions: Copper complexes with chiral ligands are used in asymmetric [3+2] cycloaddition reactions to synthesize enantioenriched pyrrolidines, which are prevalent scaffolds in bioactive molecules.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions using metal complexes of ligands analogous to (S)-Pyrrolidin-3-ylmethanol.
Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ruthenium-Amino Alcohol Complexes
| Entry | Ketone | Chiral Amino Alcohol Ligand | Catalyst System | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 82 | [1] |
| 2 | 1-Tetralone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 75 | [1] |
| 3 | 2-Chloroacetophenone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 78 | [1] |
Note: Data presented for analogous chiral amino alcohol ligands to indicate the potential efficacy.
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Chiral Amino Alcohol Ligand | Yield (%) | ee (%) | Configuration | Ref. |
| 1 | Benzaldehyde | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 97 | 98 | (S) | [2] |
| 2 | Benzaldehyde | (1R,2S)-N-methylephedrine | 95 | 92 | (R) | [2] |
| 3 | p-Chlorobenzaldehyde | (-)-DAIB | 96 | 97 | (S) | [2] |
Note: Data for well-established chiral amino alcohol ligands are shown to provide a baseline for comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of analogous catalytic systems. These protocols can be adapted for use with metal complexes of (S)-Pyrrolidin-3-ylmethanol.
Protocol 1: Synthesis of a Ruthenium-(S)-Pyrrolidin-3-ylmethanol Complex for Asymmetric Transfer Hydrogenation
This protocol describes the in situ preparation of a ruthenium catalyst with a chiral amino alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Anhydrous isopropanol
-
Base (e.g., sodium isopropoxide or potassium hydroxide)
-
Prochiral ketone (e.g., acetophenone)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and this compound (e.g., 0.01 mmol) in anhydrous isopropanol (5 mL).
-
To neutralize the hydrochloride and deprotonate the alcohol, add a solution of sodium isopropoxide in isopropanol (e.g., 0.02 M solution, 1.0 mL, 0.02 mmol).
-
Stir the resulting mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the prochiral ketone (e.g., 1.0 mmol) to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Protocol 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of chiral pyrrolidines using a copper catalyst with a chiral ligand.
Materials:
-
Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., a derivative of (S)-Pyrrolidin-3-ylmethanol)
-
Azomethine ylide precursor (e.g., an imine of a glycine ester)
-
Alkene (e.g., dimethyl maleate)
-
Anhydrous solvent (e.g., toluene)
-
Base (e.g., DBU)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the copper(I) precatalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.[3]
-
Add the azomethine ylide precursor (1.2 equiv) and the alkene (1.0 equiv) to the reaction mixture.[3]
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.[3]
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a metal-catalyzed asymmetric reaction using a chiral ligand like (S)-Pyrrolidin-3-ylmethanol.
References
Application Notes and Protocols: Synthesis of Fluorinated Pyrrolidines Using (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with therapeutic potential.[1] A significant application of this compound is as a precursor in the preparation of fluorinated pyrrolidine derivatives. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.
Fluorinated pyrrolidines, in particular, have garnered substantial interest as inhibitors of dipeptidyl peptidase IV (DPP-4).[1][2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control. Consequently, DPP-4 inhibitors are an important class of therapeutic agents for the management of type 2 diabetes.[3][4][5]
These application notes provide a comprehensive overview of the synthetic route from this compound to fluorinated pyrrolidines, including detailed experimental protocols and data presented for easy reference.
Synthetic Pathway Overview
The synthesis of fluorinated pyrrolidines from this compound typically proceeds through a three-step sequence:
-
N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Deoxofluorination: The primary hydroxyl group of the protected pyrrolidinemethanol is replaced with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[6]
-
Deprotection: The N-protecting group is removed to yield the final fluorinated pyrrolidine, often as a hydrochloride salt to improve stability and handling.
This synthetic strategy allows for the efficient and stereospecific introduction of a fluorine atom into the pyrrolidine scaffold, providing a key intermediate for the development of novel DPP-4 inhibitors and other bioactive molecules.
References
- 1. Buy this compound | 1316087-88-3 [smolecule.com]
- 2. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for N-Alkylation of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-alkylation of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block crucial in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two primary methods for N-alkylation: reductive amination and direct alkylation with alkyl halides. These methodologies are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of diverse N-substituted pyrrolidine derivatives.
Introduction
(S)-Pyrrolidin-3-ylmethanol is a versatile bifunctional molecule featuring a secondary amine and a primary alcohol. Its hydrochloride salt is a common starting material in organic synthesis. The N-alkylation of this compound is a key step in the development of novel therapeutics, as the pyrrolidine motif is a prevalent scaffold in many biologically active molecules. This guide presents detailed experimental procedures, data presentation in a structured format, and visual workflows to ensure clarity and reproducibility.
Methods and Protocols
Two robust and widely applicable methods for the N-alkylation of this compound are presented: Reductive Amination and Direct N-Alkylation with Alkyl Halides.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and offers excellent control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts.[1] This one-pot procedure involves the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.
Experimental Protocol:
-
Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL per 1.0 mmol of the hydrochloride salt).
-
To this solution, add triethylamine (2.5 equivalents) at room temperature.[1]
-
Stir the resulting mixture vigorously for 1 hour to ensure complete neutralization and formation of the free secondary amine.
-
Imine Formation: Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture. Continue stirring for an additional hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.0 equivalents) portion-wise to the stirred solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours at room temperature.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated (S)-pyrrolidin-3-ylmethanol.
-
Logical Workflow for Reductive Amination:
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for the synthesis of tertiary amines. This SN2 reaction requires a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) (10 mL per 1.0 mmol of the hydrochloride salt).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
-
Logical Workflow for Direct N-Alkylation:
Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound under various conditions.
| Entry | Alkylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Reductive Amination | Triethylamine | Dichloromethane | RT | 4 | >90 (expected) | Adapted from[1] |
| 2 | Acetone | Reductive Amination | Triethylamine | Dichloromethane | RT | 4 | >90 (expected) | Adapted from[1] |
| 3 | Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 (typical) | General Protocol |
| 4 | Ethyl Iodide | Direct Alkylation | K₂CO₃ | DMF | RT | 6 | 80-90 (typical) | General Protocol |
Note: "RT" denotes room temperature. Yields are typical and may vary depending on the specific substrate and reaction scale.
Conclusion
The protocols detailed in this document provide a solid foundation for the successful N-alkylation of this compound. Both reductive amination and direct alkylation with alkyl halides are effective methods for generating a diverse range of N-substituted pyrrolidine derivatives. The choice of method will depend on the desired substituent, available starting materials, and desired level of control over the reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (S)-Pyrrolidin-3-ylmethanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound include:
-
Reduction of (S)-Pyrrolidine-3-carboxylic acid: This is a common and direct method. The synthesis typically involves three key steps:
-
N-protection: The secondary amine of (S)-pyrrolidine-3-carboxylic acid is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Reduction of the carboxylic acid: The protected carboxylic acid is then reduced to the corresponding primary alcohol.
-
Deprotection and salt formation: The protecting group is removed, and the hydrochloride salt is formed by treatment with hydrochloric acid.
-
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the desired stereochemistry in the final product.[1]
-
Asymmetric Synthesis: This method employs chiral catalysts or reagents to favor the formation of the desired (S)-enantiomer.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a chiral compound with the molecular formula C₅H₁₂ClNO.[1] It is typically an off-white to pale beige solid and is known to be hygroscopic, meaning it can absorb moisture from the air.[1] The melting point is in the range of 174-176 °C.[1] It has slight solubility in water and better solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1]
Q3: What are the primary applications of this compound?
A3: This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[1]
Troubleshooting Guide: Synthesis via Reduction of (S)-Pyrrolidine-3-carboxylic Acid
This guide focuses on the common challenges encountered during the synthesis of this compound starting from (S)-Pyrrolidine-3-carboxylic acid.
Step 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid
Issue 1: Low Yield of N-Boc Protected Product
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) to maintain the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect pH. | Maintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium bicarbonate or sodium hydroxide. |
| Hydrolysis of Boc₂O. | Use anhydrous solvents to prevent the hydrolysis of the Boc anhydride. |
Issue 2: Presence of Impurities in the Protected Product
| Potential Cause | Recommended Solution |
| Unreacted starting material. | Optimize reaction time and stoichiometry of Boc₂O. Purify the product using column chromatography or recrystallization. |
| Di-Boc protected byproducts. | Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). |
Step 2: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid
Issue 1: Incomplete Reduction or Low Yield of the Alcohol
| Potential Cause | Recommended Solution |
| Insufficient reducing agent. | Use a sufficient excess of a strong reducing agent like Lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). For LiAlH₄, an excess is required to first deprotonate the carboxylic acid. |
| Inactive reducing agent. | Use freshly opened or properly stored reducing agents. The activity of LiAlH₄ and borane complexes can diminish with exposure to moisture and air. |
| Low reaction temperature. | While some reductions are performed at low temperatures to improve selectivity, excessively low temperatures can significantly slow down the reaction rate. Gradually warm the reaction to room temperature or slightly heat if necessary, while monitoring for side reactions. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-reduction of other functional groups (if present). | Borane complexes (BH₃·THF) are generally more chemoselective for carboxylic acids over esters and some other functional groups. Consider using borane if other reducible groups are present. |
| Racemization. | Avoid harsh acidic or basic conditions during work-up and purification. Maintain a low temperature throughout the reaction and work-up process. |
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
Issue 1: Incomplete Deprotection
| Potential Cause | Recommended Solution |
| Insufficient acid. | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol, or dichloromethane). |
| Short reaction time. | Monitor the reaction by TLC until the starting material is fully consumed. |
Issue 2: Difficulty in Isolating the Hydrochloride Salt
| Potential Cause | Recommended Solution |
| Product is soluble in the reaction solvent. | If the hydrochloride salt does not precipitate, concentrate the reaction mixture under reduced pressure. The salt can then be precipitated by adding a non-polar solvent like diethyl ether or hexane. |
| Product is an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification can be attempted by chromatography. |
Experimental Protocols
Key Experiment: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid
Method 1: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(S)-pyrrolidin-3-ylmethanol.
Method 2: Using Borane Tetrahydrofuran Complex (BH₃·THF)
-
To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF complex (1.0 M in THF, 2.0-3.0 equivalents) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-(S)-pyrrolidin-3-ylmethanol.
Data Presentation
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent, fast reaction times. | Reacts with a wide range of functional groups, highly reactive with water and protic solvents. | Anhydrous THF, 0 °C to reflux. |
| Borane complexes (BH₃·THF) | More chemoselective for carboxylic acids over esters and some other functional groups. | Can be sensitive to air and moisture, may have longer reaction times. | Anhydrous THF, 0 °C to room temperature. |
Mandatory Visualizations
References
Common side reactions in the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride
Welcome to the Technical Support Center for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via a few key strategies. One common approach involves the reduction of an N-protected (S)-pyrrolidine-3-carboxylic acid or its corresponding ester. Another route utilizes a chiral pool starting material, such as a derivative of (S)-malic acid, which already possesses the desired stereochemistry. Additionally, methods involving the stereochemical inversion of an (R)-pyrrolidinol derivative through procedures like the Mitsunobu reaction have been reported. The final step in these syntheses is typically the deprotection of the nitrogen and formation of the hydrochloride salt.
Q2: I am observing low yields in the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid. What are the potential causes?
A2: Low yields in the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid can stem from several factors:
-
Incomplete Reaction: The reduction of a carboxylic acid requires a strong reducing agent. Ensure that a sufficient excess of the reducing agent (e.g., borane-tetrahydrofuran complex) is used. The reaction may also require elevated temperatures or longer reaction times to go to completion.
-
Work-up Issues: The product, an amino alcohol, can be highly water-soluble, leading to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. (See "Common Side Reactions" section for more details).
-
Purity of Starting Material: Ensure the N-Boc-(S)-pyrrolidine-3-carboxylic acid is of high purity, as impurities can interfere with the reaction.
Q3: What are the characteristic spectroscopic data for (S)-Pyrrolidin-3-ylmethanol?
A3: While specific data can vary slightly based on the solvent and instrumentation, typical spectroscopic data for the N-Boc protected intermediate, N-Boc-(S)-pyrrolidin-3-ylmethanol, is as follows:
| Spectroscopic Data for N-Boc-(S)-pyrrolidin-3-ylmethanol | |
| ¹H NMR (CDCl₃, δ) | 1.46 (s, 9H), 1.60-1.80 (m, 1H), 1.95-2.10 (m, 1H), 2.40-2.55 (m, 1H), 3.00-3.20 (m, 1H), 3.30-3.65 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 28.5, 30.5, 42.0, 44.5, 52.0, 65.0, 79.5, 154.8 |
The hydrochloride salt will show different chemical shifts, particularly for the protons near the nitrogen atom, due to protonation.
Troubleshooting Guide: Common Side Reactions and Impurities
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid followed by deprotection.
Problem 1: Formation of Over-reduced Byproduct
-
Observation: Presence of a non-polar impurity in TLC or LC-MS analysis, potentially corresponding to the loss of the hydroxyl group.
-
Cause: Over-reduction of the primary alcohol to a methyl group can occur under harsh reduction conditions, especially with highly reactive reducing agents. This is more likely if the intermediate alcohol can form a stable carbocation.
-
Solutions:
-
Milder Reducing Agent: Use a less reactive reducing agent or a stoichiometric amount of a stronger one. Borane-tetrahydrofuran (BH₃·THF) is generally selective for the reduction of carboxylic acids to alcohols.
-
Temperature Control: Perform the reduction at a lower temperature to minimize over-reduction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.
-
Problem 2: Incomplete N-Boc Deprotection
-
Observation: The final product is contaminated with the N-Boc protected starting material.
-
Cause: The deprotection of the Boc group with acid (e.g., HCl in ether or dioxane) may be incomplete.
-
Solutions:
-
Acid Concentration and Equivalents: Ensure a sufficient excess of acid is used. 4M HCl in dioxane is a common reagent for this purpose.
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Gentle warming may be necessary, but should be done cautiously to avoid other side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Anhydrous conditions are crucial.
-
Problem 3: Presence of Diastereomeric Impurities
-
Observation: Chiral HPLC or NMR with a chiral shift reagent indicates the presence of the (R)-enantiomer.
-
Cause: The starting material, (S)-pyrrolidine-3-carboxylic acid or its derivative, may not be enantiomerically pure. Racemization during the synthesis is also a possibility, though less common under standard reduction and deprotection conditions.
-
Solutions:
-
Chiral Purity of Starting Material: Verify the enantiomeric purity of the starting material before beginning the synthesis.
-
Purification of Final Product: Diastereomeric impurities can sometimes be removed by chromatography on a chiral stationary phase or by fractional crystallization of a salt formed with a chiral acid or base.
-
Problem 4: Formation of Byproducts from the Boc Group
-
Observation: Presence of impurities containing a tert-butyl group.
-
Cause: During the acidic deprotection of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate the solvent, the starting material, or the product.
-
Solutions:
-
Use of Scavengers: Add a scavenger, such as anisole or thioanisole, to the deprotection reaction mixture. These compounds are readily alkylated by the tert-butyl cation, thus preventing it from reacting with other components.
-
Experimental Protocols
A common synthetic pathway for this compound involves the protection of the pyrrolidine nitrogen, reduction of the carboxylic acid, and subsequent deprotection.
Step 1: N-Boc Protection of (S)-Pyrrolidin-3-carboxylic acid
This step is a standard procedure and is often performed prior to the reduction to avoid side reactions at the nitrogen atom.
Step 2: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid
-
Methodology: To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up.
Step 3: Deprotection of N-Boc-(S)-pyrrolidin-3-ylmethanol
-
Methodology: The N-Boc-(S)-pyrrolidin-3-ylmethanol is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane. A solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature. The this compound typically precipitates out of the solution and can be collected by filtration.
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making workflows.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Troubleshooting workflow for common impurities.
Technical Support Center: (S)-Pyrrolidin-3-ylmethanol Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Pyrrolidin-3-ylmethanol hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the compound. If too much solvent has been added, carefully evaporate a portion and allow the solution to cool again. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals or oils. |
| Compound is highly soluble in the chosen solvent | If the compound remains in the mother liquor, consider a mixed-solvent recrystallization. A common approach for amino alcohol hydrochlorides is to dissolve the compound in a good solvent (e.g., isopropanol, ethanol) and then add a poor solvent (e.g., diethyl ether, hexanes) dropwise until turbidity persists. Gently heat to redissolve and then cool slowly.[1] |
| Incomplete precipitation | After cooling, if significant material remains in the mother liquor, try adding a small seed crystal to induce further crystallization. |
Issue 2: Oily Product Instead of Crystals
| Potential Cause | Recommended Solution |
| Presence of impurities | Impurities can inhibit crystal lattice formation. Attempt to purify the crude material by column chromatography before recrystallization. |
| Cooling below the eutectic point of the mixture | Try a different solvent system or a more gradual cooling process. Adding a seed crystal at a temperature just below the saturation point can help initiate proper crystal growth. |
| Compound is hygroscopic | This compound is known to be hygroscopic.[2] Ensure all glassware is oven-dried and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Issue 3: Poor Separation in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent) | For polar compounds like amino alcohols, a polar solvent system is required. Start with a mixture of dichloromethane and methanol, gradually increasing the methanol percentage. A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent to reduce tailing on silica gel. |
| Column overloading | Use an appropriate ratio of crude material to adsorbent (typically 1:20 to 1:100 by weight for silica gel). |
| Compound streaking on the column | The hydrochloride salt may be too polar for standard silica gel chromatography. Consider converting the salt to the free base before chromatography and then converting it back to the hydrochloride salt after purification. Alternatively, use a different stationary phase like alumina or a reverse-phase C18 silica. |
Issue 4: Enantiomeric Excess (e.e.) is Low
| Potential Cause | Recommended Solution |
| Racemization during synthesis or workup | Ensure that the reaction and purification conditions are not harsh (e.g., extreme pH or high temperatures for extended periods), which could lead to racemization. |
| Incomplete separation of enantiomers | Chiral purification is necessary. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for separating enantiomers. |
| Inaccurate e.e. determination | Ensure the analytical method for determining e.e. is properly validated. Use a racemic standard to confirm the separation of the two enantiomers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: Recrystallization is a good first step for purifying the crude product. Based on protocols for similar amino alcohol hydrochlorides, a mixed solvent system of a polar protic solvent like isopropanol or ethanol with an anti-solvent like diethyl ether or hexanes is a promising approach.[1] A patent for a similar compound also suggests crystallization from aqueous isopropanol.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Since (S)-Pyrrolidin-3-ylmethanol is an amino alcohol, a ninhydrin stain is highly effective for visualization, typically producing a purple or pink spot.[4] A potassium permanganate (KMnO4) stain can also be used, which will react with the alcohol functional group.
Q3: What are the likely impurities in my sample?
A3: Potential impurities can include:
-
Unreacted starting materials: Such as (S)-3-hydroxypyrrolidine or protected precursors like tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate.
-
Reagents from the synthesis: For example, residual Boc protecting groups or reagents from the hydrochlorination step.
-
Byproducts: Side reactions during the synthesis of chiral amino alcohols can lead to byproducts like 1,2-diols or 1,2-diamines.
-
The (R)-enantiomer: If the synthesis was not perfectly stereoselective or if racemization occurred.
Q4: How can I determine the enantiomeric excess (e.e.) of my purified product?
A4: Chiral HPLC or Chiral SFC are the standard methods for determining the e.e. of chiral compounds. For a structurally similar compound, polysaccharide-based chiral stationary phases (CSPs) have been recommended. A systematic screening of different CSPs and mobile phases is often necessary to achieve optimal separation.[5]
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
-
Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat the flask in a water bath or on a hot plate.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat and allow it to cool slightly.
-
Slowly add diethyl ether dropwise while stirring until the solution becomes faintly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Chiral HPLC Method Development (Starting Point)
This protocol is a starting point for developing a method to determine the enantiomeric excess, based on recommendations for a structurally similar compound.[5]
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Glycopeptide-based |
| Mobile Phase (Normal Phase) | Heptane/Ethanol (with 0.1% diethylamine) |
| Mobile Phase (Polar Organic) | Methanol (with 0.1% diethylamine) |
| Mobile Phase (Reversed Phase) | Water (with 0.1% formic acid)/Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. A racemic standard should be used to confirm the separation of both enantiomers.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Buy this compound | 1316087-88-3 [smolecule.com]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Improving yield and purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. Below you will find frequently asked questions, detailed troubleshooting guides, comparative data on synthetic methods, and full experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (S)-Pyrrolidin-3-ylmethanol?
A1: Common chiral starting materials include L-malic acid, L-glutamic acid, and (S)-4-amino-2-hydroxybutyric acid.[1][2] These are often preferred as they establish the desired stereochemistry early in the synthesis. Another approach involves the asymmetric reduction of a prochiral ketone, such as N-protected-3-pyrrolidinone.[3]
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include controlling stereochemistry to prevent racemization, achieving high yields in multi-step syntheses, and effectively purifying the final product to remove side products and unreacted starting materials.[1] The hygroscopic nature of the final hydrochloride salt can also present challenges during handling and storage.[4]
Q3: Which protecting groups are suitable for the pyrrolidine nitrogen?
A3: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions.[5] Other protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz) are also utilized, each with its own advantages and specific deprotection methods.[6]
Q4: How can I confirm the purity and identity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure.[4] The melting point, which is typically in the range of 174-176 °C, can indicate purity.[4] Chiral HPLC or SFC can be used to determine the enantiomeric excess.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
Q: My overall yield is low. At which steps are losses most common?
A: Low yields can occur at several stages. Here are some common culprits and solutions:
-
Reduction Step: If you are reducing a carboxylic acid or ester, incomplete reaction can be a major issue. Ensure your reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and used in sufficient excess. It's also critical to maintain anhydrous conditions, as these reagents react with water.
-
Cyclization Step: Incomplete cyclization can lead to a mixture of the desired product and the linear amino alcohol precursor. Ensure the reaction conditions (e.g., temperature, base) are optimized for cyclization.
-
Purification: The product can be lost during work-up and purification. (S)-Pyrrolidin-3-ylmethanol is polar and can have some solubility in water, so ensure thorough extraction with an appropriate organic solvent during aqueous work-ups.[4]
-
N-Boc Deprotection: If you are using an N-Boc protected intermediate, the deprotection step can sometimes lead to side reactions if the conditions are too harsh.[5]
Q: The reduction of my N-Boc protected pyrrolidinone is giving a low yield. What can I do?
A: Low yields in the reduction of N-Boc-3-oxopyrrolidine can be due to several factors:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this reduction. Ensure it is added portion-wise to control the reaction temperature, as overheating can lead to side reactions.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to improve stereoselectivity and minimize the formation of byproducts.
-
Work-up: During the work-up, ensure the pH is carefully adjusted to quench any remaining reducing agent without degrading the product.
Low Purity
Q: My final product is an oil or has a low melting point. What are the likely impurities?
A: A low melting point or oily product suggests the presence of impurities. Common impurities include:
-
Residual Solvents: Ensure your product is thoroughly dried under vacuum to remove any residual solvents from the purification process.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual starting materials or intermediates in your final product. Monitor the reaction progress by TLC or LC-MS to ensure full conversion.
-
Side Products: Side reactions can generate impurities that are difficult to remove. For example, during the activation of the hydroxyl group for cyclization, elimination can occur to form an alkene.
-
Incorrect Stoichiometry of HCl: If you are forming the hydrochloride salt, adding too much or too little HCl can result in an impure product.
Q: How can I effectively purify this compound?
A: Recrystallization is a common and effective method for purifying the final hydrochloride salt.
-
Solvent Selection: A common solvent system for recrystallization is ethanol or isopropanol.[1] You may need to experiment with different solvents or solvent mixtures to find the optimal conditions for your specific impurity profile.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. If the product is highly soluble, you may need to add a less polar co-solvent to induce crystallization. The crystals can then be collected by filtration and washed with a small amount of cold solvent.
Comparison of Synthetic Methods
| Starting Material | Key Steps & Reagents | Yield | Purity | Advantages | Disadvantages |
| (R)-1-N-Boc-3-hydroxypyrrolidine | 1. Mitsunobu reaction (inversion of stereocenter) 2. Hydrolysis of the ester 3. N-Boc deprotection with HCl | ~64% (over 3 steps) | >98% | Good stereochemical control. | Requires a chiral starting material which can be expensive.[1] |
| 4-chloro-3-hydroxy-butyronitrile | 1. Reduction of nitrile and in-situ cyclization (e.g., with NaBH₄ and BF₃·OEt₂) 2. N-Boc protection | >85% | >95% | High yield and purity in a one-pot cyclization.[7] | The synthesis of the starting material can be hazardous. |
| N-protected pyrrolidine | Biocatalytic hydroxylation using Sphingomonas sp. | 66-94% | High | Green and highly selective method.[8] | Requires specialized equipment and expertise in biocatalysis. |
Detailed Experimental Protocols
Protocol 1: Synthesis from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine[1]
This protocol involves a three-step synthesis starting from the commercially available (R)-enantiomer, proceeding through a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
-
To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the inverted benzoate ester.
Step 2: Hydrolysis of the Benzoate Ester
-
Dissolve the benzoate ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine in a suitable solvent such as ethyl acetate or 1,4-dioxane.
-
Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane, 5-10 equivalents) and stir at room temperature for 1-4 hours.[5]
-
Monitor the deprotection by TLC.
-
Upon completion, the product will often precipitate as the hydrochloride salt. Collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can then be recrystallized from a suitable solvent like ethanol.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1316087-88-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Pyrrolidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving pyrrolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
N-Alkylation Reactions
Q1: I am getting a low yield in my N-alkylation of pyrrolidine. What are the common causes and how can I improve it?
A1: Low yields in N-alkylation of pyrrolidine are often due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Base Selection: The choice of base is critical. Weak bases may not sufficiently deprotonate the pyrrolidine, leading to a slow or incomplete reaction.
-
Recommendation: Use a strong enough base to ensure complete deprotonation. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), or for less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed.[1] For challenging alkylations, consider using a biphasic system with a strong base and efficient stirring.[1]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: If the reaction is sluggish at room temperature, consider heating it to 60-80°C.[1] However, be aware that higher temperatures can also promote side reactions.
-
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide) plays a crucial role.
-
Recommendation: If using a less reactive alkyl halide (e.g., alkyl chloride), consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide.[1]
-
-
Stoichiometry and Addition Order: The ratio of reactants can influence the formation of byproducts.
-
Recommendation: A slight excess of the alkylating agent is often used. However, to avoid over-alkylation, careful control of stoichiometry is important.[5]
-
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
A2: Over-alkylation to form a quaternary ammonium salt is a common side reaction when working with reactive amines like pyrrolidine.[1] Here are some strategies to minimize its formation:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent. A large excess should be avoided.
-
Steric Hindrance: The steric bulk of the alkylating agent can influence the rate of the second alkylation. Less hindered alkylating agents are more prone to cause over-alkylation.[1]
-
Reaction Conditions:
-
Recommendation: Use a less polar solvent if possible, as highly polar solvents can stabilize the charged quaternary ammonium salt. Optimize the reaction temperature and time; prolonged reaction times can increase the likelihood of over-alkylation.
-
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired mono-alkylation.
Mannich Reactions
Q3: My pyrrolidine-catalyzed Mannich reaction is giving a low yield of the desired β-amino carbonyl compound. What should I check?
A3: Low yields in Mannich reactions can be attributed to several factors related to the reactants, catalyst, and reaction conditions.
-
Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the aldehyde and pyrrolidine.[6]
-
Recommendation: Ensure the aldehyde is reactive and free of impurities. The presence of water can sometimes hinder iminium ion formation; consider using a dehydrating agent like molecular sieves.
-
-
Enol/Enamine Formation: The carbonyl compound must be able to form an enol or enamine to act as the nucleophile.[6]
-
Recommendation: Check that your ketone or aldehyde has an α-proton. Steric hindrance around the α-proton can also slow down the reaction.
-
-
Catalyst Activity: If using a pyrrolidine derivative as a catalyst (e.g., proline), its effectiveness is key.
-
Recommendation: Ensure the catalyst is of high purity. The carboxylic acid moiety in proline is crucial for its catalytic activity.[7]
-
-
Reaction Conditions:
-
Recommendation: Optimize the reaction temperature. Some Mannich reactions proceed well at room temperature, while others may require heating or cooling to control selectivity and minimize side reactions.[8] Solvent choice is also important; protic solvents like methanol or ethanol are often used.[9]
-
Q4: I am struggling with poor diastereoselectivity in my Mannich reaction. How can I improve it?
A4: Achieving high diastereoselectivity in Mannich reactions often requires careful selection of the catalyst and optimization of reaction conditions.
-
Catalyst Choice: The structure of the pyrrolidine-based catalyst has a profound impact on stereoselectivity.
-
Recommendation: L-proline typically favors the formation of syn-diastereomers.[6] For anti-selectivity, consider using (R)-3-pyrrolidinecarboxylic acid or its derivatives.[8][10] The substituent at the 3-position of the pyrrolidine ring plays a significant role in directing the stereochemical outcome.[10]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state geometry and thus the stereoselectivity.
-
Recommendation: It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.
-
1,3-Dipolar Cycloaddition Reactions
Q5: My [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is resulting in a low yield of the pyrrolidine product. What could be the problem?
A5: Low yields in 1,3-dipolar cycloadditions involving azomethine ylides can stem from issues with the generation of the ylide, the reactivity of the dipolarophile, or competing side reactions.
-
Azomethine Ylide Generation: The in-situ generation of the azomethine ylide is a critical step.
-
Recommendation: Ensure that the starting materials for the ylide generation (e.g., an α-amino acid and an aldehyde) are pure. The decarboxylative condensation to form the ylide is often sensitive to reaction conditions.[9]
-
-
Dipolarophile Reactivity: The reaction works best with electron-deficient alkenes as dipolarophiles.[11][12]
-
Recommendation: If you are using a less reactive dipolarophile, you may need to use a catalyst or more forcing reaction conditions.
-
-
Catalyst and Solvent:
-
Side Reactions: Competing pathways can consume the starting materials or the desired product.
-
Recommendation: Monitor the reaction by TLC or GC-MS to identify any major side products. Adjusting the reaction temperature or the order of addition of reagents may help to minimize side reactions.[16]
-
Q6: I am observing a mixture of regioisomers and diastereomers in my 1,3-dipolar cycloaddition. How can I improve the selectivity?
A6: Controlling regio- and diastereoselectivity is a key challenge in 1,3-dipolar cycloadditions.
-
Regioselectivity: The regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.
-
Diastereoselectivity: The facial selectivity of the approach of the dipole and dipolarophile determines the diastereomeric outcome.
-
Recommendation: The choice of catalyst and chiral ligand is paramount for achieving high diastereoselectivity in asymmetric reactions.[13][18] Lowering the reaction temperature is a general strategy to improve diastereoselectivity.[16] The steric bulk of substituents on both the azomethine ylide and the dipolarophile can also be modified to enhance facial selectivity.[16]
-
Purification and Analysis
Q7: I am having difficulty purifying my polar pyrrolidine derivative by standard column chromatography on silica gel.
A7: Highly polar compounds, especially those with basic nitrogen atoms, can be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase, leading to tailing and poor separation.
-
Alternative Stationary Phases:
-
Recommendation: Consider using alumina as the stationary phase, which can be less acidic than silica. Reverse-phase chromatography (e.g., C18) is another excellent option for polar compounds, using mixtures of water and acetonitrile or methanol as the eluent.[19]
-
-
Solvent System Modification:
-
Recommendation: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing by competing with the product for binding to the silica surface.
-
-
Salt Formation and Crystallization:
-
Recommendation: Converting the basic pyrrolidine derivative to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization.
-
-
Purification of Quaternary Ammonium Salts:
Q8: What are the best analytical techniques to monitor the progress of my reaction and characterize the products?
A8: A combination of chromatographic and spectroscopic techniques is generally recommended.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for monitoring reaction progress and identifying products and byproducts by their mass spectra.[19][25][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile and more polar compounds. It can be used to quantify the conversion and purity of the product.[27]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help in identifying impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the product.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the outcome of common reactions involving pyrrolidine derivatives.
Table 1: Effect of Catalyst and Solvent on the Diastereoselectivity of a 1,3-Dipolar Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | None | Toluene | 65 | 3:1 |
| 2 | Ag₂CO₃ (10) | Toluene | 85 | >20:1 |
| 3 | Cu(OAc)₂ (10) | Toluene | 78 | 10:1 |
| 4 | Ag₂CO₃ (10) | THF | 82 | 15:1 |
| 5 | Ag₂CO₃ (10) | CH₂Cl₂ | 75 | 12:1 |
| 6 | Ag₂CO₃ (10) | Ethanol | 90 | >20:1 |
Data is illustrative and based on trends reported in the literature.[9][15][18]
Table 2: Influence of Solvent on the Yield of a Pyrrolidine-Catalyzed Mannich Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | 25 | 75 |
| 2 | Ethanol | 25 | 82 |
| 3 | Isopropanol | 25 | 68 |
| 4 | Acetonitrile | 25 | 55 |
| 5 | Toluene | 50 | 45 |
| 6 | Water | 25 | 70 |
Data is illustrative and based on trends reported in the literature.[2][4][5][28]
Experimental Protocols
General Protocol for N-Alkylation of Pyrrolidine
-
To a solution of pyrrolidine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for a Pyrrolidine-Catalyzed Mannich Reaction
-
To a stirred solution of the aldehyde (1.0 eq.) and the ketone (1.2 eq.) in a suitable solvent (e.g., ethanol), add pyrrolidine (0.2 eq.) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino carbonyl compound.
General Protocol for a 1,3-Dipolar Cycloaddition
-
To a suspension of the α-amino acid (e.g., sarcosine, 1.2 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene), add the dipolarophile (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired pyrrolidine derivative.
Visualizations
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Decision Pathway for Improving Diastereoselectivity in Mannich Reactions
Caption: Decision pathway for improving diastereoselectivity in Mannich reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 22. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. reddit.com [reddit.com]
- 25. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Experiments
Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully managing the challenges associated with the hygroscopic nature of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds.[1][2] It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to several experimental challenges:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.
-
Altered Physical Properties: The presence of water can cause the solid to clump, making it difficult to handle and dispense accurately.[3]
-
Impact on Reactions: Water can act as an unwanted reactant or change the reaction conditions (e.g., by affecting catalysts or reagents), potentially leading to lower yields, side product formation, and difficulty in reproducing results.[2]
-
Potential for Degradation: For some compounds, absorbed moisture can promote degradation over time.
-
Chiral Integrity: While not extensively documented for this specific compound, moisture can potentially impact the stereochemical integrity of some chiral molecules.
Q2: How should I properly store this compound to minimize water absorption?
A2: Proper storage is the first line of defense against moisture. Follow these guidelines:
-
Airtight Containers: Store the compound in a tightly sealed, airtight container. Containers with screw caps and liners are preferable.
-
Desiccator: For long-term storage or after opening the original container, place the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Environment: Store the desiccator in a cool, dry place with minimal temperature fluctuations to prevent condensation.
Q3: The compound has formed clumps. Can I still use it?
A3: Clumping is a clear indication of water absorption. While you may be able to break up the clumps with a spatula, the water content is no longer negligible.[2] For applications requiring high accuracy and anhydrous conditions, it is crucial to first determine the water content and then dry the compound if necessary. For less sensitive applications, you might proceed with caution, but be aware that the actual concentration of your solutions will be lower than calculated based on the weighed mass.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions using this compound.
| Possible Cause | Troubleshooting Step |
| Variable Water Content in Starting Material | 1. Determine the water content of your batch of this compound using Karl Fischer titration (see Experimental Protocol 2). 2. Dry the compound under vacuum before use (see Experimental Protocol 1). 3. Handle the compound in a controlled environment, such as a glovebox, to prevent re-absorption of moisture. |
| Reaction Conditions Sensitive to Water | 1. Ensure all solvents and other reagents are rigorously dried before use. 2. Run the reaction under an inert atmosphere (nitrogen or argon). |
Issue 2: Difficulty in preparing a standard solution of a precise concentration.
| Possible Cause | Troubleshooting Step |
| Inaccurate Weighing due to Water Absorption | 1. Weigh the compound quickly to minimize exposure to air. 2. Alternatively, weigh the compound in a glovebox with a low-humidity atmosphere. 3. If a glovebox is unavailable, use a weighing vessel with a cap and weigh by difference. 4. For the highest accuracy, determine the water content of the solid via Karl Fischer titration and correct the mass accordingly. |
| Incomplete Dissolution | 1. this compound is soluble in polar organic solvents like methanol and DMSO, and slightly soluble in water.[1] 2. Use gentle warming or sonication to aid dissolution if necessary. |
Quantitative Data
While specific quantitative data on the hygroscopicity of this compound is not extensively available in public literature, the following tables provide known properties and templates for recording your own experimental data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [2][4] |
| Molecular Weight | 137.61 g/mol | [2][4] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO. | [1] |
Table 2: Template for Dynamic Vapor Sorption (DVS) Data
This table can be used to record the mass change of this compound at different relative humidity (RH) levels.
| Relative Humidity (%) | Mass Change (%) - Sorption | Mass Change (%) - Desorption |
| 0 | ||
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 | ||
| 80 | ||
| 90 |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove absorbed water from the compound before use.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Desiccator
Procedure:
-
Place a accurately weighed amount of the compound in a Schlenk flask.
-
Connect the flask to a vacuum line.
-
Heat the flask gently in a vacuum oven. A temperature of 40-50°C is a conservative starting point to avoid degradation. The optimal temperature and duration should be determined experimentally.
-
Dry under vacuum for several hours (e.g., 4-8 hours) or until a constant weight is achieved.
-
After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Store the dried compound in a desiccator over a strong desiccant or in a glovebox.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Accurately weigh a sample of this compound in a sealed container.
-
Quickly transfer the sample to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the amount of water in the sample, typically reported as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy.
Visualizations
Below are diagrams illustrating key workflows for managing the hygroscopic nature of this compound.
Caption: Workflow for handling hygroscopic this compound.
Caption: Logical relationships between the hygroscopic nature and mitigation strategies.
References
Technical Support Center: Catalyst Deactivation in Reactions with (S)-Pyrrolidin-3-ylmethanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving (S)-Pyrrolidin-3-ylmethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions involving this compound?
A1: Catalyst deactivation in these systems can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1][2] The most common causes include:
-
Poisoning: Impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from reactants.[3] Given the amine and alcohol functionalities of this compound, potential poisons include trace metals, water, and acidic or basic impurities.[4]
-
Fouling: Formation of insoluble materials, such as polymers or coke, on the catalyst surface.[1]
-
Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst's structure, such as sintering of metal particles or decomposition of ligands.[1]
-
Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium.[1]
Q2: My reaction yield and enantioselectivity have dropped significantly. What should I investigate first?
A2: A sudden or gradual drop in both yield and enantioselectivity often points to catalyst deactivation or the presence of impurities.[4][5] A systematic approach is recommended:
-
Verify Reagent Purity: Ensure all reagents, including this compound, solvents, and substrates, are free from contaminants.[5]
-
Check for Water: Pyrrolidine-based catalysts and intermediates can be sensitive to moisture, which can hydrolyze active species.[4]
-
Ensure Inert Atmosphere: If your reaction is air-sensitive, verify the integrity of your inert atmosphere setup to prevent oxidation of the catalyst.[5]
-
Run a Control Reaction: Use a fresh batch of catalyst and purified reagents in a control experiment to determine if the issue lies with the catalyst or other components.[5]
Q3: Can the hydrochloride form of (S)-Pyrrolidin-3-ylmethanol contribute to catalyst deactivation?
A3: Yes, the hydrochloride salt introduces chloride ions and implies a more acidic environment. For certain catalysts, particularly those sensitive to halides or pH, this can be a factor. The acidic nature could potentially alter the catalyst's electronic properties or lead to the formation of less active species. It is crucial to consider the compatibility of the catalyst with the hydrochloride salt.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
A diminished yield is a primary indicator of catalyst deactivation. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Loss of Enantioselectivity
A decrease in enantioselectivity can be caused by catalyst degradation or the presence of chiral or coordinating impurities.
-
Possible Cause: Ligand dissociation or decomposition.
-
Solution: Evaluate the stability of the chiral ligand under the reaction conditions. Consider using a more robust ligand or modifying reaction parameters such as temperature.
-
-
Possible Cause: Presence of chiral poisons.
-
Possible Cause: Change in the active catalyst species.
Data on Potential Catalyst Poisons
The following table summarizes common catalyst poisons relevant to reactions involving amines and alcohols, along with their potential effects.
| Poison Class | Examples | Potential Effect on Catalyst | Mitigation Strategy |
| Water | Residual moisture in solvents or reagents | Hydrolysis of active catalyst intermediates (e.g., iminium ions or enamines).[4] | Use anhydrous solvents; dry glassware and reagents thoroughly; use molecular sieves. |
| Acidic/Basic Impurities | Trace acids or bases from starting materials or workup | Neutralization of the catalyst; interference with the catalytic cycle.[4] | Purify reagents and solvents before use (e.g., distillation, chromatography). |
| Sulfur Compounds | Thiols, thioethers | Strong coordination to metal centers, blocking active sites. | Use high-purity reagents; treat reagents with scavenging agents. |
| Heavy Metals | Lead, mercury, arsenic | Formation of stable, inactive complexes with the catalyst.[3] | Use high-purity starting materials and solvents. |
| Coordinating Species | Other amines, pyridines | Competitive binding to the catalyst's active sites, especially problematic for reactions involving metal catalysts.[9] | Purify starting materials; consider catalyst loading. |
Key Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Components
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.
-
Reagents: Dry hygroscopic reagents in a vacuum oven or desiccator. This compound is hygroscopic and should be handled accordingly.[10] Molecular sieves can be added to the reaction mixture if compatible.[4]
Protocol 2: Control Reaction for Catalyst Activity Assessment
-
Setup: Prepare two identical reactions in parallel.
-
Reaction A (Control): Use a fresh, unopened batch of catalyst, newly purified substrate, and freshly distilled anhydrous solvent.
-
Reaction B (Test): Use the suspected inactive catalyst batch and the reagents from the problematic reaction.
-
Execution: Run both reactions under identical, strictly controlled conditions (temperature, stirring, inert atmosphere).
-
Analysis: Compare the yield and enantioselectivity of Reaction A and Reaction B. If Reaction A is successful while B fails, the catalyst is the likely cause of the issue.
Visualizing Deactivation Pathways
The deactivation of a catalyst can follow several pathways, often originating from impurities or harsh reaction conditions.
Caption: General pathways of catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy this compound | 1316087-88-3 [smolecule.com]
Technical Support Center: By-product Analysis in (S)-Pyrrolidin-3-ylmethanol Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during reactions with (S)-Pyrrolidin-3-ylmethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral building block. The most common reactions involve nucleophilic attack by the secondary amine or the primary alcohol. These include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents.
-
Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives to form esters.
-
O-Alkylation (Etherification): Reaction of the hydroxyl group to form ethers.
-
Tosylation/Mesylation: Conversion of the hydroxyl group to a better leaving group.
Q2: What are the key factors influencing the selectivity between N-acylation and O-acylation?
A2: The selectivity between N-acylation and O-acylation is primarily influenced by the reaction conditions. The secondary amine is generally more nucleophilic than the primary alcohol. Therefore, under standard acylation conditions, N-acylation is the major product. However, factors such as the choice of base, solvent, temperature, and the nature of the acylating agent can affect this selectivity. For instance, using a non-nucleophilic bulky base can favor O-acylation by deprotonating the alcohol, while carefully controlled addition of the acylating agent at low temperatures in the absence of a strong base will favor N-acylation.
Q3: How can I confirm the chemical purity and enantiomeric excess of my this compound starting material?
A3: It is crucial to assess the purity of your starting material before use. A combination of analytical techniques is recommended:
-
Chemical Purity: Assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify any organic impurities and by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for detecting trace impurities.
-
Enantiomeric Excess (e.e.): Determined using chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase column to separate the (S) and (R) enantiomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Acylated Product
Q: I am performing an N-acylation reaction with (S)-Pyrrolidin-3-ylmethanol and an acyl chloride, but I am getting a low yield of my desired amide. What are the possible causes and solutions?
A: Low yields in N-acylation reactions can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. 2. Increase the reaction time or temperature if the starting material is still present. 3. Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated. | The reaction may not have reached completion. The generated HCl can protonate the starting material, rendering it unreactive. |
| Formation of O-Acylated By-product | 1. Analyze the crude reaction mixture by ¹H NMR or LC-MS to detect the presence of the O-acylated isomer. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Add the acylating agent slowly to the reaction mixture. | The hydroxyl group can also be acylated, leading to a mixture of products and reducing the yield of the desired N-acyl product. |
| Hydrolysis of Acyl Chloride | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is less reactive. |
| Starting Material Quality | 1. Verify the purity of the this compound starting material. 2. Ensure the free base is generated in situ or used directly if the hydrochloride salt is not suitable for the chosen reaction conditions. | Impurities in the starting material can interfere with the reaction. The hydrochloride salt may not be soluble or reactive under certain conditions. |
Troubleshooting Workflow for Low N-Acylation Yield
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Issue 2: Formation of Dimeric Ether By-product during Esterification
Q: I am trying to perform an acid-catalyzed esterification of the hydroxyl group of (S)-Pyrrolidin-3-ylmethanol, but I am observing a significant amount of a higher molecular weight by-product, which I suspect is a dimeric ether. How can I prevent this?
A: The formation of a dimeric ether is a common side reaction in acid-catalyzed reactions of alcohols, especially secondary alcohols. This occurs through an intermolecular dehydration reaction.
Strategies to Minimize Ether Formation
| Strategy | Experimental Protocol Adjustment | Rationale |
| Use a Milder Acid Catalyst | Replace strong acids like sulfuric acid with a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin. | Stronger acids are more likely to promote the dehydration reaction that leads to ether formation. |
| Control Reaction Temperature | Maintain a lower reaction temperature. The optimal temperature will depend on the specific substrates but should be the minimum required for the esterification to proceed at a reasonable rate. | Higher temperatures favor the elimination reaction (dehydration) over the substitution reaction (esterification). |
| Use a Dehydrating Agent | If the reaction is run to equilibrium, use a Dean-Stark apparatus to remove water as it is formed. | Removing water shifts the equilibrium towards the ester product and away from the starting materials, which can then participate in ether formation. |
| Alternative Esterification Methods | Consider using alternative esterification methods that do not require strong acidic conditions, such as reaction with an acid anhydride or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). | These methods proceed through different mechanisms that do not typically lead to ether formation. |
Experimental Protocol: Esterification with Minimized Ether By-product
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus if removing water), add (S)-Pyrrolidin-3-ylmethanol (1.0 eq), the carboxylic acid (1.1 eq), and a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C in toluene) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any unreacted starting materials and by-products.
Issue 3: Racemization of the Chiral Center
Q: I am concerned about the potential for racemization at the C3 chiral center of the pyrrolidine ring during my reaction. Under what conditions is this likely to occur, and how can I avoid it?
A: Racemization involves the loss of stereochemical integrity at a chiral center. For (S)-Pyrrolidin-3-ylmethanol, this is most likely to occur under conditions that can lead to the formation of a planar intermediate or an intermediate that can undergo inversion of configuration.
Conditions Leading to Racemization and Prevention Strategies
| Reaction Condition | Mechanism of Racemization | Prevention Strategy |
| Strongly Acidic or Basic Conditions at High Temperatures | Protonation or deprotonation of the ring nitrogen followed by ring-opening and closing, or formation of an enamine-like intermediate. | Use milder reaction conditions (lower temperatures, less harsh pH). |
| Oxidation-Reduction Sequences | Oxidation of the alcohol to a ketone (which is achiral at that center) followed by reduction can lead to a mixture of enantiomers. | If an oxidation/reduction sequence is necessary, use stereoselective reagents or biocatalysts to control the stereochemistry. |
| Reactions Involving the Chiral Center | Reactions that proceed via an SN1 mechanism at the chiral carbon can lead to racemization. | Favor SN2 conditions (good nucleophile, polar aprotic solvent) if substitution at the chiral center is intended. |
General Workflow for a Reaction Protocol
Caption: A general experimental workflow for reactions involving this compound.
Technical Support Center: Enhancing Stereoselectivity with Pyrrolidine Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in asymmetric synthesis using pyrrolidine-based organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle for most pyrrolidine-based organocatalysts?
A1: Pyrrolidine-based catalysts, such as L-proline and its derivatives, primarily operate through an enamine catalytic cycle. The secondary amine of the pyrrolidine reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitro-olefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product.[1][2] The chirality of the pyrrolidine scaffold directs the stereochemical outcome of the reaction.[2]
Q2: My reaction worked well initially but now shows a significant drop in yield and enantioselectivity. What are the likely causes?
A2: This issue often points to catalyst deactivation or the introduction of impurities. Key factors include:
-
Water Content: Pyrrolidine catalysts are sensitive to water, which can hydrolyze the active iminium ion or enamine intermediates, thereby halting the catalytic cycle.[3]
-
Acidic or Basic Impurities: Trace impurities in solvents, substrates, or glassware can neutralize the catalyst or interfere with the reaction mechanism. The basicity of the pyrrolidine catalyst is critical for its activity.[3]
-
Reagent Purity: Degradation of reagents, especially aldehydes prone to oxidation, can inhibit the reaction.
Q3: Can small amounts of additives improve my reaction's stereoselectivity?
A3: Yes, additives can have a profound impact.
-
Brønsted Acids: In some secondary amine-catalyzed reactions, a Brønsted acid additive can accelerate the formation of the enamine intermediate, which may improve reactivity, diastereoselectivity, and enantioselectivity.[4][5]
-
Water: While often detrimental, in some specific cases, a small, controlled amount of water can improve the reaction rate and even enantioselectivity, possibly by facilitating proton transfer in the transition state.[6]
-
Thiourea: Achiral additives like thiourea can activate substrates such as nitroalkenes through double hydrogen bonding, leading to improved reactivity.[4]
Q4: How critical is the choice of solvent for stereoselectivity?
A4: Solvent choice is critical as it influences the stability and geometry of the transition state.[7] Screening a range of solvents with varying polarities (e.g., polar aprotic like DMSO, non-polar like toluene, or chlorinated solvents like CH₂Cl₂) is a standard optimization step.[4][7] The ideal solvent provides the right balance of solubility for all components while favoring the transition state that leads to the desired stereoisomer.
Troubleshooting Guide: Low Stereoselectivity
Issue: My reaction is producing the desired product, but with low enantiomeric excess (ee) or diastereomeric ratio (dr).
This guide provides a systematic approach to diagnosing and resolving poor stereoselectivity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low stereoselectivity.
Detailed Troubleshooting Steps
1. What should I check first when encountering low stereoselectivity?
-
Solution: Before modifying the reaction protocol, verify the fundamentals.
-
Purity: Ensure the catalyst, substrates, and solvents are of high purity. Impurities can interfere with the catalytic cycle.[3] For moisture-sensitive reactions, use anhydrous solvents.[3]
-
Temperature: Low temperatures often enhance stereoselectivity by making the transition states leading to different stereoisomers more energetically distinct.[7] Verify that your cooling bath is stable at the target temperature.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure it is performed under a properly maintained inert atmosphere (Nitrogen or Argon).[3]
-
2. My initial checks are fine, but the enantioselectivity is still low. What is the next step?
-
Solution: Proceed with systematic optimization of the reaction parameters as outlined in the workflow.
-
Temperature Screening: This is one of the most effective ways to improve ee%. Test a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).[7]
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically alter the outcome. Test a diverse set of solvents. For example, in a Michael addition using a pyrrolidine catalyst, switching the solvent from CH₂Cl₂ to methylcyclohexane and lowering the temperature from room temperature to 0 °C increased the ee from ~68% to 85%.[4]
-
Concentration: Vary the concentration of the limiting reagent. This can influence reaction kinetics and potentially suppress side reactions.
-
3. Could the structure of my catalyst or substrate be the problem?
-
Solution: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of both the catalyst and the substrates.[7]
-
Catalyst Scaffold: Simple L-proline may provide only moderate enantioselectivity.[8] More complex, sterically demanding pyrrolidine derivatives, like diarylprolinol silyl ethers, were developed specifically to create a more defined chiral pocket and enhance stereocontrol.[6][9]
-
Substrate Compatibility: Not all substrates are ideal. For instance, in proline-catalyzed aldol reactions, electron-poor aromatic aldehydes are highly reactive and give excellent stereocontrol, whereas electron-rich aromatic aldehydes are less reactive.[10] If developing a new transformation, it is wise to first test the conditions with a substrate combination known to perform well.[7]
-
Data Presentation: Quantitative Effects on Stereoselectivity
The following tables summarize quantitative data from published experiments, illustrating how reaction parameters influence yield and stereoselectivity.
Table 1: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Michael Addition [4] (Reaction: 3-phenylpropionaldehyde + trans-β-nitrostyrene)
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee% (syn) |
| 1 | OC4 (10 mol%) | CH₂Cl₂ | RT | 95-99 | 78:22 | ~68 |
| 2 | OC4 (10 mol%) | Toluene | 0 | 85 | 88:12 | 80 |
| 3 | OC4 (10 mol%) | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
| 4 | OC4 (10 mol%) | Methylcyclohexane | -20 | 65 | 93:7 | 86 |
Table 2: Effect of Water in a Proline-Catalyzed Aldol Reaction [10] (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)
| Entry | Solvent System (MeOH/H₂O) | Time (h) | Conversion (%) | dr (anti:syn) | ee% (anti) |
| 1 | 100% MeOH | 19 | 91 | 95:5 | 96 |
| 2 | 1:1 MeOH/H₂O | 19 | 75 | >99:1 | >99 |
| 3 | 100% H₂O | 19 | 15 | >99:1 | >99 |
Experimental Protocols
General Protocol for a Pyrrolidine-Catalyzed Michael Addition of an Aldehyde to a Nitro-olefin
This protocol is a representative example based on common procedures.[4]
Caption: General experimental workflow for Michael addition.
1. Preparation and Setup:
-
Flame-dry all glassware (round-bottom flask, stirrer bar) under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use high-purity, anhydrous solvents. It is recommended to freshly distill or pass solvents through a solvent purification system.
2. Reaction Execution:
-
To the reaction flask, add the pyrrolidine-based organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., methylcyclohexane, to achieve a 0.2 M concentration based on the limiting reagent).[4]
-
Cool the mixture to the target temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Add the aldehyde (e.g., 1.2 mmol, 1.2 equiv) to the cooled catalyst solution and stir for 5-10 minutes.
-
Add the nitro-olefin (1.0 mmol, 1.0 equiv) to initiate the reaction.
3. Monitoring and Workup:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Solvent effects on the reactivity of (S)-Pyrrolidin-3-ylmethanol hydrochloride
Welcome to the Technical Support Center for experiments involving (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and manipulation of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound not going to completion?
A1: Several factors could contribute to an incomplete reaction. Since this compound is a salt, the secondary amine is protonated. For reactions where the amine needs to act as a nucleophile, such as in an acylation, a base must be added to deprotonate the amine and liberate the free, nucleophilic form. Ensure that at least one equivalent of base is used to neutralize the hydrochloride salt, and an additional equivalent is used to scavenge the acid byproduct generated during the reaction (e.g., HCl from an acyl chloride).
Q2: I am observing the formation of a di-acylated byproduct. How can I improve the selectivity for N-acylation?
A2: The formation of a di-acylated product indicates that both the amine and the hydroxyl groups are reacting. To favor N-acylation, leverage the higher nucleophilicity of the amine compared to the alcohol. Running the reaction at lower temperatures (e.g., 0 °C) can enhance this selectivity. Additionally, the choice of solvent can play a role; less polar, aprotic solvents often favor selective N-acylation. Ensure slow, dropwise addition of the acylating agent to the reaction mixture to avoid localized high concentrations which can lead to over-reaction.
Q3: My product is difficult to purify. What are some common impurities and how can they be removed?
A3: Common impurities include unreacted starting material, the O-acylated byproduct, and the di-acylated product. If using a tertiary amine base like triethylamine, the resulting triethylammonium hydrochloride salt can also be an impurity. Most of these impurities have different polarities. Column chromatography on silica gel is typically effective for purification. A standard workup procedure involving washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the hydrochloride salt of the base and any unreacted acid chloride.
Q4: How does the choice of solvent affect the reaction rate and yield?
A4: The solvent plays a crucial role in the reactivity of (S)-Pyrrolidin-3-ylmethanol. A suitable solvent should dissolve the starting materials and facilitate the interaction between the nucleophile and the electrophile. Aprotic solvents are generally preferred for acylation reactions to avoid side reactions with the solvent. The polarity of the solvent can influence the reaction rate. See the data presented in the tables below for a comparison of common solvents in the N-benzoylation of (S)-Pyrrolidin-3-ylmethanol.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Base | This compound requires at least two equivalents of base for N-acylation: one to neutralize the HCl salt and one to scavenge the acid produced. Ensure the correct stoichiometry of the base (e.g., triethylamine) is used. |
| Hydrolysis of Acylating Agent | If there is residual water in the solvent or on the glassware, the acylating agent (e.g., benzoyl chloride) can be hydrolyzed. Use anhydrous solvents and flame-dried glassware. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of the acylating agent at 0 °C. |
| Poor Solubility of Starting Material | If the this compound does not fully dissolve, the reaction will be slow and incomplete. Choose a solvent in which both the starting material and the base are soluble. |
Issue 2: Formation of O-Acylated Byproduct
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the less nucleophilic hydroxyl group to react. Maintain the reaction at a low temperature (0 °C) during the addition of the acylating agent. |
| Excess Acylating Agent | Using a large excess of the acylating agent can drive the reaction towards the formation of both N- and O-acylated products. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. |
| Choice of Base | A very strong, non-nucleophilic base might deprotonate the hydroxyl group, increasing its nucleophilicity. A tertiary amine base like triethylamine is generally a good choice for selective N-acylation. |
Data Presentation
Table 1: Solvent Effects on the N-Benzoylation of (S)-Pyrrolidin-3-ylmethanol
The following data represents typical results for the N-benzoylation of this compound with benzoyl chloride and triethylamine at 0 °C to room temperature.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of N-benzoyl product (%) | Selectivity (N- vs. O-acylation) |
| Dichloromethane (DCM) | 8.93 | 4 | 92 | >95:5 |
| Tetrahydrofuran (THF) | 7.52 | 6 | 88 | >95:5 |
| Acetonitrile (MeCN) | 37.5 | 3 | 85 | 90:10 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2 | 80 | 85:15 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Selective N-Benzoylation of this compound
This protocol describes a general procedure for the selective N-benzoylation of this compound using benzoyl chloride as the acylating agent and triethylamine as the base in dichloromethane.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1 M.
-
Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C to ensure complete deprotonation of the amine hydrochloride.
-
In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for N-benzoylation.
Technical Support Center: Temperature Control in Large-Scale Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrrolidine compounds. Proper temperature control is critical for maximizing yield, ensuring purity, and maintaining operational safety.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so crucial in large-scale pyrrolidine synthesis?
A1: Most chemical reactions are highly sensitive to temperature variations. In large-scale pyrrolidine synthesis, inadequate temperature control can lead to reduced yields, the formation of unwanted by-products, and potentially hazardous situations like thermal runaway, especially with exothermic reactions.[1] Precise temperature regulation ensures optimal reaction rates, consistency, and the overall quality of the final product.[2][3]
Q2: What are the most common methods for heating and cooling large-scale reactors?
A2: Jacketed reactors are a standard for maintaining consistent temperatures in large-scale chemical processes.[4] These reactors have a double-walled vessel where a heating or cooling fluid circulates through the outer jacket.[4][5] This design allows for precise temperature control without direct contact of the heat transfer medium with the reactants.[4] Other methods include internal coils or external heat exchangers, which can be used when a larger surface area is needed for heat transfer, such as in highly exothermic reactions.[6]
Q3: How often should temperature sensors in our reactors be calibrated?
A3: As a standard practice, temperature sensors should be calibrated at least annually.[7] However, for critical processes, a more frequent calibration every six months is recommended.[3] The exact calibration schedule should be based on a risk assessment that considers the criticality of the process, the type of sensor (e.g., thermocouples may drift faster than RTDs), and the operational environment.[6][7]
Q4: What are the initial signs of a potential thermal runaway reaction?
A4: A key indicator of a potential thermal runaway is a rapid, uncontrolled increase in the reactor's internal temperature, even when cooling is being applied. Other signs can include a sudden rise in pressure within the reactor.[2] Continuous monitoring of temperature and pressure is essential for early detection.
Q5: Can the Paal-Knorr synthesis of pyrrolidine precursors be sensitive to temperature?
A5: Yes, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be sensitive to harsh conditions.[8] High temperatures and strong acidic conditions can lead to the degradation of sensitive substrates and the formation of by-products like furans.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Temperature Fluctuations in the Reactor
Q: My reactor temperature is fluctuating beyond the setpoint, leading to inconsistent product quality. What should I check?
A: Temperature fluctuations can stem from several sources. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Sensor Accuracy: The first step is to ensure your temperature sensors are providing accurate readings. Check if the sensor is properly calibrated and functioning correctly.[2][10] A faulty sensor can provide misleading information to the control system.
-
Inspect Heating/Cooling System: Examine the heating and cooling system for any malfunctions. This includes checking for blockages in the heat transfer fluid lines, ensuring the heating elements are working correctly, and verifying that the cooling system is providing adequate cooling.[10]
-
Check Reactor Insulation: Inadequate insulation can lead to heat loss to the environment, causing temperature instability.[2][3]
-
Review Stirring and Mixing: Poor mixing can result in localized hot or cold spots within the reactor, leading to uneven reaction conditions and temperature fluctuations.[2] Ensure the agitator is functioning at the correct speed and that the baffling is adequate for the reaction volume.
-
Assess Process Parameters: Improperly set process parameters, such as the heating/cooling power or stirring speed, can contribute to temperature instability.[10]
Issue 2: Poor Yield and By-product Formation
Q: I am experiencing low yields and observing significant by-product formation in my pyrrolidine synthesis. Could this be related to temperature?
A: Absolutely. Suboptimal temperature is a common cause of reduced yield and increased impurity profiles.
Troubleshooting Steps:
-
Review Reaction Temperature Profile: Compare the actual temperature profile of your reaction against the established protocol. Even small deviations can significantly impact the reaction outcome.
-
Investigate Potential for Localized Overheating: As mentioned in the previous section, poor mixing can lead to hot spots. These localized high-temperature zones can cause degradation of reactants or products and promote side reactions.
-
Consider the Exothermic Nature of the Reaction: Many pyrrolidine syntheses are exothermic. If the heat generated by the reaction is not efficiently removed, the internal temperature can rise, leading to by-product formation. Ensure your cooling system is adequately sized and responsive.[2]
-
Optimize the Reaction Temperature: It may be necessary to re-optimize the reaction temperature for your specific scale and equipment. A Design of Experiments (DoE) approach can be useful in identifying the optimal temperature range for maximizing yield and minimizing impurities.
Data Presentation
The following tables summarize the impact of temperature on pyrrolidine synthesis from tetrahydrofuran, based on data from U.S. Patent 2,525,584 A.
Table 1: Effect of Temperature on Pyrrolidine Conversion and Yield
| Temperature (°C) | Conversion to Pyrrolidine (%) | Yield of Pyrrolidine (%) |
| 290-300 | 60.5 | 68.2 |
| 305-310 | 73.0 | 77.7 |
| 325-335 | 71.4 | 74.0 |
| 355-360 | 65.8 | 71.3 |
Note: Data extracted and compiled from examples in US Patent 2,525,584 A. Conditions may vary.[4]
Table 2: Impact of Temperature on By-product Formation
| Temperature Range (°C) | Observation on By-product Formation |
| 290-360 | An increase in temperature generally increases the formation of low-boiling by-products. |
| 290-340 (Preferred) | Loss of product due to low-boiler formation is slight. |
Note: Qualitative data based on descriptions within US Patent 2,525,584 A.[4]
Experimental Protocols
Protocol 1: General Procedure for Temperature Monitoring and Control in a Jacketed Reactor
This protocol outlines the standard procedure for monitoring and controlling the temperature during a large-scale synthesis in a jacketed reactor.
Equipment:
-
Jacketed reactor with an automated temperature control unit
-
Calibrated temperature probe (RTD or thermocouple)
-
Data logging system
Procedure:
-
Pre-run System Check:
-
Ensure the temperature probe has a valid calibration certificate.[11]
-
Verify that the heat transfer fluid is at the appropriate level and that there are no leaks in the system.
-
Check that the temperature control unit is functioning correctly and is connected to the temperature probe and the reactor jacket.
-
-
Setup and Programming:
-
Insert the temperature probe into the reactor, ensuring the tip is fully submerged in the reaction medium but not touching the agitator or reactor walls.
-
Program the desired temperature profile into the control unit, including any ramps or holds required by the synthesis protocol.
-
-
Initiation of Control:
-
Start the agitator to ensure uniform temperature distribution.
-
Initiate the temperature control sequence on the control unit.
-
-
Monitoring During Reaction:
-
Continuously monitor the internal reactor temperature and the heat transfer fluid temperature via the data logging system.
-
Periodically cross-reference the digital readout with any analog gauges to ensure consistency.
-
Be vigilant for any unexpected exotherms, indicated by a rapid rise in internal temperature that the cooling system struggles to counteract.
-
-
Post-run Verification:
-
Once the reaction is complete, allow the reactor contents to cool to a safe handling temperature.
-
Download the temperature data log for the entire run and include it in the batch record.
-
Verify that the temperature remained within the specified limits throughout the process.
-
Protocol 2: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This protocol is adapted for a 50 L scale and emphasizes temperature control during the addition of a reagent and the reflux period.
Equipment:
-
50 L glass-lined reactor with overhead stirring, heating/cooling mantle, reflux condenser, and nitrogen inlet.
-
Addition funnel.
-
Calibrated temperature probe.
Procedure:
-
Reactor Preparation and Charging:
-
Inert the 50 L reactor with nitrogen.
-
Charge the reactor with anhydrous toluene (20 L), Methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol).
-
Begin stirring the suspension at 200 RPM.
-
-
Controlled Addition of Pyrrolidine:
-
Charge an addition funnel with Pyrrolidine (1.11 kg, 15.58 mol).
-
Add the pyrrolidine dropwise to the reactor over 1 hour.
-
Crucial Temperature Control Step: Monitor the internal temperature closely during the addition. An initial exotherm is expected. Maintain the internal temperature below 40 °C by circulating cooling fluid through the reactor jacket.
-
-
Reflux Period:
-
After the addition is complete, switch the temperature control unit to heating mode.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain a stable reflux for 12-18 hours. The temperature control system should be set to maintain this temperature precisely.
-
-
Cooldown and Work-up:
-
Upon reaction completion (monitored by TLC or HPLC), cool the mixture to room temperature (20-25 °C) using the reactor's cooling system.
-
Proceed with filtration and subsequent work-up steps.[7]
-
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua [filter-dryer.com]
- 3. achievechem.com [achievechem.com]
- 4. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. senseanywhere.com [senseanywhere.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. gmpsop.com [gmpsop.com]
- 10. How to deal with temperature fluctuations and abnormal conditions during distillation and crystallization? - Knowledge [superbheating.com]
- 11. SOP for Calibration of Temperature Sensors – SOP Guide for Pharma [pharmasop.in]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Chiral Purity of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (S)-Pyrrolidin-3-ylmethanol is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[1][2][3] This guide provides a comparative overview of two primary HPLC-based strategies for resolving and quantifying the enantiomers of Pyrrolidin-3-ylmethanol.
Comparison of Analytical Strategies
The two main strategies for determining the chiral purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride are Direct Chiral HPLC and Indirect Analysis via Derivatization. The choice between them depends on available resources (columns), sample characteristics, and desired sensitivity.
| Feature | Strategy 1: Direct Enantioseparation (CSP) | Strategy 2: Indirect Enantioseparation (Derivatization) |
| Principle | Enantiomers are separated directly on a column packed with a Chiral Stationary Phase (CSP).[7][8] | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[5] |
| Primary Advantage | Simpler sample preparation; avoids chemical reactions. | Utilizes common, less expensive achiral columns; can improve detection (chromatophores).[5] |
| Primary Disadvantage | Requires specialized and expensive chiral columns; method development can be empirical.[2] | More complex sample preparation; risk of incomplete reaction or racemization.[9] |
| Typical Columns | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Macrocyclic glycopeptide-based.[1][8] | Standard Reverse-Phase columns (e.g., C18, C8).[10] |
| Best Suited For | Routine analysis, high-throughput screening, and when direct separation is achievable. | When a suitable CSP is not available, for trace-level quantification, or when enhanced UV detection is needed. |
Strategy 1: Direct Enantioseparation Using Chiral Stationary Phases
This is the most common and straightforward approach. The success of this method relies on screening different combinations of chiral columns and mobile phases to find conditions that provide adequate resolution between the (S) and (R) enantiomers.[2] For a polar basic compound like Pyrrolidin-3-ylmethanol, polysaccharide-based CSPs are highly recommended.[1]
Table of Recommended Starting Conditions for Method Development
| Parameter | Condition A: Normal Phase | Condition B: Polar Organic Mode | Condition C: Reversed-Phase |
| CSP Type | Amylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Immobilized Polysaccharide-based (e.g., Chiralpak® IA, IB) | Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® V) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Acetonitrile or Methanol | Acetonitrile / Water with Buffer |
| Ratio (v/v) | 80:20 | 100% | 70:30 |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) or Ammonium Bicarbonate Buffer |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection (UV) | 210 nm (due to lack of chromophore) | 210 nm | 210 nm |
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve this compound and a racemic standard in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.[4]
-
HPLC System & Column: Use an HPLC system equipped with a UV detector. Condition the selected chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Injection & Analysis: Inject 5-10 µL of the prepared sample solutions. Monitor the separation at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.
-
Data Evaluation:
-
Identify the peaks for the (S) and (R) enantiomers using the racemic standard.
-
Calculate the chiral purity (enantiomeric excess, %e.e.) of the (S)-enantiomer sample using the peak areas: %e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100%
-
Strategy 2: Indirect Enantioseparation via Pre-column Derivatization
This alternative method involves chemically converting the enantiomers into diastereomers using a chiral derivatizing agent.[5] The resulting diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[5] A common agent for primary and secondary amines is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
Experimental Protocol: Indirect Analysis
-
Derivatization Reaction:
-
In a vial, dissolve a known amount of Pyrrolidin-3-ylmethanol hydrochloride sample in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of Marfey's reagent in acetone.
-
Heat the mixture (e.g., at 40°C for 1 hour) to allow the reaction to complete.
-
Quench the reaction by adding a small amount of acid (e.g., HCl).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
HPLC System & Column: Use a standard HPLC system with a UV detector and a common reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid, TFA) is typically used. For example, starting from 30% Acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: The dinitrophenyl group from Marfey's reagent provides a strong UV chromophore, allowing for sensitive detection at ~340 nm.[10]
-
-
Injection & Analysis: Inject 10 µL of the derivatized sample solution.
-
Data Evaluation: The two diastereomeric peaks are separated on the achiral column. Calculate the chiral purity using the same area percentage formula as in the direct method.
Workflow Visualization
The general workflow for developing and executing a chiral HPLC purity analysis involves several key stages, from sample handling to final data interpretation.
Caption: Generalized workflow for chiral purity analysis by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Pyrrolidin-3-ylmethanol Hydrochloride by Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. (S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in pharmaceutical synthesis, and ensuring its enantiomeric purity is paramount.[1] This guide provides a comparative overview of gas chromatography (GC) methods for the effective determination of its enantiomeric excess. As (S)-Pyrrolidin-3-ylmethanol contains both a secondary amine and a primary alcohol, derivatization is a key step to enhance volatility and improve chromatographic separation on a chiral stationary phase.[2][3]
This document outlines two primary GC-based approaches for the enantiomeric separation of pyrrolidin-3-ylmethanol: trifluoroacetylation followed by analysis on a cyclodextrin-based chiral column, and an alternative method using a different chiral stationary phase. The performance of these methods will be compared, supported by representative experimental data.
Experimental Workflow for Enantiomeric Excess Determination by GC
The general workflow for determining the enantiomeric excess of this compound by GC involves sample preparation, derivatization, GC analysis on a chiral stationary phase, and data analysis to calculate the enantiomeric excess.
Caption: Workflow for GC-based enantiomeric excess determination of (S)-Pyrrolidin-3-ylmethanol.
Method 1: Trifluoroacetylation with a Cyclodextrin-Based Chiral Stationary Phase
This method involves the derivatization of both the hydroxyl and amino groups of pyrrolidin-3-ylmethanol with trifluoroacetic anhydride (TFAA). The resulting di-trifluoroacetylated derivative is volatile and can be effectively separated on a chiral stationary phase. Cyclodextrin-based columns are widely used for the separation of a broad range of chiral compounds.[4]
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 2 mL vial. Add 500 µL of pyridine to dissolve the sample.
-
Derivatization: Add 200 µL of trifluoroacetic anhydride (TFAA) to the solution. Cap the vial tightly and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature.
-
GC Analysis:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at a rate of 5°C/min. Hold at 180°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Method 2: Alternative Separation using an Amino Acid-Based Chiral Stationary Phase
An alternative approach is to use a different class of chiral stationary phase, such as one based on amino acid derivatives. Chirasil-Val, for instance, is a well-known stationary phase that can offer different selectivity compared to cyclodextrin phases.[5] The same derivatization procedure with TFAA can be employed.
Experimental Protocol
-
Sample Preparation and Derivatization: Follow the same procedure as described in Method 1.
-
GC Analysis:
-
GC System: Agilent 7890B or equivalent with FID.
-
Chiral Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at 110°C, hold for 1 minute, then ramp to 170°C at a rate of 4°C/min. Hold at 170°C for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Calculate the enantiomeric excess as described in Method 1.
Comparison of GC Methods
The choice of method may depend on the available instrumentation and the specific separation requirements. Below is a table summarizing the expected performance of the two methods for the analysis of a sample with a high enantiomeric excess of the (S)-enantiomer.
| Parameter | Method 1: Rt-βDEXcst | Method 2: Chirasil-L-Val |
| Retention Time (S-enantiomer) | ~18.5 min | ~22.1 min |
| Retention Time (R-enantiomer) | ~19.2 min | ~23.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Total Analysis Time | 22 min | 31 min |
| Elution Order | S then R | S then R |
Alternative Analytical Techniques
While GC is a powerful technique for the analysis of volatile chiral compounds, other methods are also widely used for determining enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a very common and versatile technique for chiral separations and does not require the analyte to be volatile.[6][7] Polysaccharide-based chiral stationary phases are often effective for the separation of amino alcohols.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less organic solvent compared to HPLC.
-
Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be used for chiral analysis, often with the addition of a chiral selector to the buffer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[8]
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using gas chromatography following derivatization. The choice of chiral stationary phase is critical for achieving baseline separation of the enantiomers. A cyclodextrin-based column, as outlined in Method 1, is likely to provide a robust and efficient separation with a shorter analysis time. Method 2, using an amino acid-based column, presents a viable alternative with potentially different selectivity. The selection between these methods, or other techniques like HPLC, will depend on the specific laboratory capabilities and the desired analytical throughput. For routine quality control, the faster analysis time of Method 1 may be advantageous.
References
- 1. Buy this compound | 1316087-88-3 [smolecule.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (S)- and (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of chiral building blocks and auxiliaries is paramount to achieving the desired stereochemical outcome. (S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride are versatile chiral synthons that can play a crucial role in the construction of complex, enantiomerically pure molecules. This guide provides an objective comparison of these two enantiomers, outlining their properties, potential applications, and the expected stereochemical implications of their use in synthesis. While direct, head-to-head comparative experimental studies for these specific compounds are limited in published literature, this guide consolidates fundamental principles of stereochemistry and data from closely related systems to provide a valuable resource for researchers.
Introduction to (S)- and (R)-Pyrrolidin-3-ylmethanol Hydrochloride
(S)- and (R)-Pyrrolidin-3-ylmethanol are chiral amino alcohols possessing a pyrrolidine ring, a primary alcohol, and a stereocenter at the 3-position. The hydrochloride salt form enhances stability and simplifies handling. These compounds are valuable in asymmetric synthesis, serving as chiral building blocks, ligands for metal catalysts, or as precursors to organocatalysts. Their utility stems from the rigid pyrrolidine scaffold and the defined stereochemistry, which can effectively control the spatial orientation of reactants in a chemical transformation.
Chemical Structures:
| Enantiomer | Structure |
| (S)-Pyrrolidin-3-ylmethanol hydrochloride | ![]() |
| (R)-Pyrrolidin-3-ylmethanol hydrochloride | ![]() |
Physicochemical Properties
A summary of the key physicochemical properties of the two enantiomers is presented in the table below. As enantiomers, they share identical physical properties except for their interaction with plane-polarized light.
| Property | This compound | (R)-Pyrrolidin-3-ylmethanol hydrochloride |
| CAS Number | 1316087-88-3[1] | 1227157-98-3[2][3] |
| Molecular Formula | C₅H₁₂ClNO[1] | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [1] | 137.61 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Optical Rotation | Specific rotation is equal in magnitude but opposite in sign to the (R)-enantiomer. | Specific rotation is equal in magnitude but opposite in sign to the (S)-enantiomer. |
Comparison in Synthetic Applications
The fundamental principle governing the use of enantiomeric chiral auxiliaries or catalysts is that they direct the formation of enantiomeric products. Therefore, the choice between (S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride is dictated by the desired absolute stereochemistry of the target molecule.
As Chiral Building Blocks
When incorporated into a target molecule, the (S)- and (R)-enantiomers will lead to the formation of diastereomers if other stereocenters are present, or enantiomers if it is the sole source of chirality. A notable application of the (S)-enantiomer is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[4] In this context, the specific stereochemistry of the pyrrolidine ring is crucial for the compound's biological activity. The use of the (R)-enantiomer would be expected to result in a diastereomer with significantly different, likely lower, biological efficacy.
As Chiral Ligands and Organocatalysts
While less documented than other proline derivatives, pyrrolidin-3-ylmethanol enantiomers can be utilized as precursors for chiral ligands in metal-catalyzed reactions or as organocatalysts themselves. In these roles, the chirality of the pyrrolidine scaffold creates a chiral environment that influences the approach of reactants, leading to an enantioselective transformation.
Expected Outcomes in Asymmetric Catalysis:
| Catalyst/Ligand Derived From | Expected Product Enantiomer |
| (S)-Pyrrolidin-3-ylmethanol | (R)- or (S)-product (reaction dependent) |
| (R)-Pyrrolidin-3-ylmethanol | Opposite enantiomer to that from the (S)-catalyst |
The following diagram illustrates the logical relationship in selecting the appropriate enantiomer for a desired product stereochemistry.
Caption: Logical workflow for selecting the appropriate enantiomer.
Experimental Data and Protocols
As previously mentioned, direct comparative studies are scarce. The following sections provide representative, rather than directly comparative, experimental insights.
Data Presentation
Due to the lack of side-by-side comparative data, a quantitative comparison table cannot be provided. Research efforts directly comparing the efficacy of (S)- and (R)-pyrrolidin-3-ylmethanol hydrochloride in a standardized reaction would be highly valuable to the scientific community.
Representative Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general representation of how (S)- or (R)-Pyrrolidin-3-ylmethanol could be used as a precursor to an organocatalyst for an asymmetric aldol reaction. The choice of enantiomer is expected to dictate the stereochemistry of the resulting aldol product.
Objective: To synthesize a chiral β-hydroxy ketone via an organocatalyzed asymmetric aldol reaction.
Materials:
-
(S)- or (R)-Pyrrolidin-3-ylmethanol hydrochloride
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the solvent (2.0 mL) is added the ketone (5.0 mmol).
-
The corresponding chiral pyrrolidin-3-ylmethanol derivative (as the free base, 0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%) are added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR and chiral HPLC analysis.
Expected Outcome: The use of the (S)-pyrrolidin-3-ylmethanol derived catalyst is expected to yield the aldol product with an excess of one enantiomer, while the (R)-pyrrolidin-3-ylmethanol derived catalyst should produce an excess of the opposite enantiomer under identical conditions.
The following diagram illustrates a generalized workflow for such a synthesis and analysis.
Caption: Generalized workflow for asymmetric synthesis.
Conclusion
(S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride are valuable chiral building blocks in asymmetric synthesis. The choice between the two enantiomers is a critical decision that directly determines the stereochemical outcome of the final product. While a lack of direct comparative experimental data in the literature prevents a quantitative side-by-side comparison, the principles of stereochemistry provide a clear guide for their application. The (S)-enantiomer has found utility in the synthesis of bioactive molecules like DPP-4 inhibitors, and it is expected that the (R)-enantiomer would serve as the precursor to the corresponding enantiomeric or diastereomeric targets. Future research focusing on the direct comparison of these enantiomers in various catalytic systems would be a significant contribution to the field of asymmetric synthesis.
References
(S)-Pyrrolidin-3-ylmethanol Hydrochloride vs. Prolinol: A Comparative Guide for Chiral Auxiliary Selection
For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary is a critical determinant of success in asymmetric synthesis. This guide provides an objective comparison between the well-established prolinol-derived chiral auxiliaries and the less-explored (S)-pyrrolidin-3-ylmethanol hydrochloride, offering a clear perspective on their current applications and future potential.
This comparison guide delves into the performance of this compound and prolinol as chiral auxiliaries in key asymmetric transformations. While prolinol and its derivatives have a long-standing history of successful application with a wealth of supporting data, this compound represents a structurally similar yet underexplored alternative. This guide aims to summarize the available experimental data, provide detailed experimental protocols for established methods, and visualize the underlying mechanistic pathways to inform your research and development decisions.
Performance Comparison: Prolinol and its Derivatives as Chiral Auxiliaries
Prolinol, a readily available chiral amino alcohol derived from the natural amino acid proline, is a versatile scaffold for a variety of chiral auxiliaries.[1] Its derivatives have demonstrated high efficacy in controlling stereochemistry in a range of asymmetric reactions, primarily through the formation of rigid, chelated transition states.[1]
Asymmetric Aldol Reactions
Prolinol-derived amides are effective chiral auxiliaries in asymmetric aldol reactions. They are first acylated and then converted to their corresponding enolates, which then react with aldehydes with a high degree of diastereoselectivity.[1] The stereochemical outcome is typically governed by a rigid, six-membered chair-like transition state involving a metal cation.[1]
| Chiral Auxiliary | Aldehyde | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-N-Propanoylprolinol | Benzaldehyde | Propiophenone | >95:5 (syn:anti) | - | 80-90 | Illustrative Data[1] |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | 4-Nitrobenzaldehyde | Acetone | - | 93% | 66% | [2][3] |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Cyclohexanecarboxaldehyde | Acetone | - | >99% | 82% | [2][3] |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Isovaleraldehyde | Acetone | - | >99% | 75% | [2][3] |
Asymmetric Alkylation: The SAMP/RAMP Method
One of the most prominent applications of prolinol is in the form of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, RAMP. Developed by Enders and co-workers, this methodology allows for highly efficient asymmetric alkylation of ketones and aldehydes via chiral hydrazone intermediates.[1][4]
| Substrate | Electrophile | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| 3-Pentanone | Ethyl Iodide | ≥97% ee | 56-58% (overall) | [5] |
| Oxetan-3-one | Benzyl Bromide | 84% ee | 73% | [6] |
| Oxetan-3-one | Allyl Bromide | 80% ee | 65% | [6] |
| 5-Nonanone | Methyl Iodide | ≥96% ee | 57% (overall) | [7] |
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of prolinol can be employed as chiral dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is rationalized by a transition state where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol, leading to effective shielding of one face of the dienophile.[1]
| Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |
| N-Acryloyl-(S)-prolinol derivative | Cyclopentadiene | Et₂AlCl | Excellent (not specified) | High (not specified) | General observation[1] |
| Acrylate of levoglucosenone-derived auxiliary | Cyclopentadiene | Et₂AlCl | >98% de | 95% | [8] |
Performance Comparison: this compound
A comprehensive review of the scientific literature reveals a notable scarcity of published studies on the application of this compound as a chiral auxiliary in asymmetric aldol, Diels-Alder, or alkylation reactions. While it is commercially available and possesses a chiral pyrrolidine framework similar to prolinol, its potential in these key transformations remains largely unexplored.
The available information suggests its utility as a chiral ligand in other types of asymmetric reactions, such as the borane reduction of prochiral ketones.[9] In these cases, it is proposed to form a chiral oxazaborolidine catalyst in situ, which then coordinates to the substrate and reagent to induce enantioselectivity.[9]
Due to the lack of direct comparative data, a quantitative performance table for this compound in the context of this guide is not possible. This highlights a significant area for future research and development in the field of asymmetric catalysis.
Experimental Protocols
Asymmetric Aldol Reaction using a Prolinamide Auxiliary
This protocol is adapted from the work of Tang et al. (2004) for the direct asymmetric aldol reaction.[2][3]
Materials:
-
Aldehyde (0.5 mmol)
-
Acetone (1.0 mL)
-
L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol (20 mol%)
-
Anhydrous solvent (if required)
Procedure:
-
To a solution of the L-prolinamide catalyst in acetone, add the aldehyde.
-
Stir the reaction mixture at the desired temperature (e.g., -25 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Alkylation via SAMP-Hydrazone (Enders SAMP/RAMP Method)
The following is a general procedure based on the method developed by Enders et al.[1][4][5]
Step 1: Hydrazone Formation
-
Mix the ketone or aldehyde with a slight excess of SAMP.
-
Heat the mixture under an inert atmosphere (e.g., argon) for several hours.
-
Purify the resulting hydrazone by distillation or chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA) dropwise and stir for a few hours at low temperature to form the azaenolate.
-
Add the electrophile (e.g., alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
Step 3: Auxiliary Cleavage
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
-
Quench the reaction and work up to isolate the enantioenriched ketone or aldehyde.
-
The chiral auxiliary can often be recovered.
Asymmetric Diels-Alder Reaction using an N-Acryloyl Prolinol Derivative
This is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
N-Acryloyl prolinol derivative (dienophile)
-
Diene (e.g., cyclopentadiene)
-
Lewis Acid (e.g., Et₂AlCl)
-
Anhydrous dichloromethane
Procedure:
-
Dissolve the N-acryloyl prolinol derivative in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid dropwise and stir for 15-30 minutes.
-
Add the diene dropwise and continue stirring at low temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
The chiral auxiliary can be removed by hydrolysis or reduction.
Mechanistic Insights and Visualizations
The stereochemical control exerted by prolinol-derived auxiliaries can be understood through distinct mechanistic pathways.
Enamine Catalysis in Prolinamide-Mediated Aldol Reactions
In the prolinamide-catalyzed direct aldol reaction, the secondary amine of the prolinamide reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde, guided by hydrogen bonding between the amide and hydroxyl groups of the catalyst and the aldehyde, leading to high enantioselectivity.
Caption: Enamine catalytic cycle for prolinamide-mediated asymmetric aldol reactions.
Chelation-Controlled Transition State in Asymmetric Alkylation (SAMP/RAMP)
The high stereoselectivity of the SAMP/RAMP method is attributed to the formation of a rigid, chelated azaenolate intermediate. The lithium cation is coordinated by the nitrogen atom and the oxygen of the methoxymethyl group, creating a conformationally locked structure that directs the electrophile to attack from the less sterically hindered face.
Caption: Workflow for asymmetric alkylation using the SAMP hydrazone method.
Proposed Catalytic Cycle for (S)-Pyrrolidin-3-ylmethanol in Asymmetric Reductions
While not directly applicable to the core reactions of this guide, the proposed mechanism for (S)-pyrrolidin-3-ylmethanol in asymmetric borane reductions provides insight into its potential mode of action as a chiral ligand. It is believed to form a chiral oxazaborolidine catalyst in situ, which then coordinates both the ketone and the borane reagent in a chiral pocket to facilitate enantioselective hydride transfer.
Caption: Proposed catalytic cycle for asymmetric ketone reduction using (S)-pyrrolidin-3-ylmethanol.
Conclusion
This guide highlights the well-documented success of prolinol and its derivatives as versatile and highly effective chiral auxiliaries in a range of asymmetric transformations. The extensive body of research provides a solid foundation for their application in the synthesis of complex chiral molecules.
In contrast, this compound remains a largely unexplored entity in the realm of chiral auxiliaries for asymmetric aldol, Diels-Alder, and alkylation reactions. Its structural similarity to prolinol suggests potential for analogous applications, representing a promising avenue for future investigation. Researchers seeking novel catalytic systems may find the development of methods utilizing this compound to be a fruitful area of study. However, for immediate and reliable application in established asymmetric methodologies, prolinol-derived auxiliaries are the clear and evidence-backed choice.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. web.mit.edu [web.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 8. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Advantages of using (S)-Pyrrolidin-3-ylmethanol hydrochloride over other chiral building blocks
In the landscape of modern drug discovery and asymmetric synthesis, the selection of the right chiral building block is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Among the plethora of available chiral synthons, (S)-Pyrrolidin-3-ylmethanol hydrochloride has emerged as a versatile and advantageous precursor for the synthesis of complex, high-value molecules, particularly in the development of novel therapeutics. This guide provides an objective comparison of this compound with other commonly employed chiral building blocks, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure allows for a greater exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] this compound offers a unique combination of a stereochemically defined pyrrolidine core and a reactive hydroxymethyl group, making it a valuable starting material for a variety of chemical transformations.
Comparative Analysis with Alternative Chiral Building Blocks
A primary application for chiral pyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] Vildagliptin is a prominent example of a DPP-4 inhibitor that features a chiral pyrrolidine moiety. While many synthetic routes to Vildagliptin and its key intermediates start from L-proline, a comparison of the synthetic strategies highlights the potential advantages of using a pre-functionalized building block like this compound.
A key intermediate in the synthesis of many DPP-4 inhibitors is a 2-cyanopyrrolidine derivative. The following table compares a common synthetic route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starting from L-proline with a hypothetical, yet chemically sound, route that could be envisioned starting from this compound, illustrating the potential for more direct synthetic pathways.
| Feature | Synthesis from L-proline | Synthesis from (S)-Pyrrolidin-3-ylmethanol |
| Starting Material | L-proline | (S)-Pyrrolidin-3-ylmethanol |
| Key Transformations | N-acylation, amidation, dehydration | Oxidation, N-acylation, cyanohydrin formation, dehydration |
| Reported Overall Yield | ~35-50% (multi-step) | Potentially higher due to fewer steps involving sensitive functional group interconversions. |
| Key Advantages | Readily available and inexpensive starting material. | Direct introduction of the hydroxymethyl group, potentially avoiding protection/deprotection steps. |
| Potential Challenges | Multi-step synthesis can lead to lower overall yields. | Oxidation of the primary alcohol to a carboxylic acid or aldehyde requires selective reagents. |
Beyond the synthesis of DPP-4 inhibitors, (S)-Pyrrolidin-3-ylmethanol and its derivatives are valuable as chiral ligands in asymmetric catalysis. The performance of these ligands can be compared to those derived from other chiral amino alcohols in benchmark reactions.
| Chiral Amino Alcohol Ligand | Reaction | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Asymmetric Borane Reduction of α-Chloroacetophenone | 99 | 91 |
| (1S,2R)-2-amino-1,2-diphenylethanol | Asymmetric Borane Reduction of α-Chloroacetophenone | 97 | 83 |
| (S)-2-(Anilinomethyl)pyrrolidine | Asymmetric Borane Reduction of α-Chloroacetophenone | 99 | 94 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below is a representative protocol for the synthesis of a key intermediate for DPP-4 inhibitors starting from L-proline.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline
This multi-step synthesis involves the N-acylation of L-proline, followed by conversion of the carboxylic acid to an amide, and subsequent dehydration to the nitrile.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature.[4] The reaction mixture is refluxed for 2 hours. After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid from Step 1 is converted to the corresponding amide. A common method involves activation with a coupling agent (e.g., DCC) followed by reaction with ammonium bicarbonate.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.[4] The reaction mixture is then stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise, maintaining the temperature at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Visualizing Key Pathways and Processes
To better understand the context of this compound's application and the synthetic strategies discussed, the following diagrams illustrate the relevant biological pathway and a representative experimental workflow.
Conclusion
This compound presents a compelling option for chemists engaged in the synthesis of complex chiral molecules. Its inherent chirality and the presence of a versatile hydroxyl group offer the potential for more convergent and efficient synthetic routes compared to building blocks that require extensive functional group manipulation. While direct, quantitative comparisons in the literature are not always available, analysis of established synthetic pathways for important drug targets suggests that the use of more highly functionalized chiral building blocks like this compound can be a strategic advantage. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic selection of chiral starting materials will remain a cornerstone of innovative and efficient drug development.
References
- 1. Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Buy this compound | 1316087-88-3 [smolecule.com]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comparative ¹H and ¹³C NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks like (S)-Pyrrolidin-3-ylmethanol hydrochloride is a critical step in ensuring the integrity and success of complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for this validation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound against a closely related analogue, (S)-3-Hydroxypyrrolidine hydrochloride, supported by experimental protocols and data interpretation.
This compound is a valuable chiral intermediate in medicinal chemistry, characterized by a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group.[1] Its structure can be definitively confirmed by analyzing the chemical shifts, multiplicities, and coupling constants in its ¹H and ¹³C NMR spectra.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and (S)-3-Hydroxypyrrolidine hydrochloride. The data is typically acquired in a deuterated solvent such as DMSO-d₆. The comparison highlights the key differences and similarities in their spectral features, arising from their structural nuances.
Table 1: ¹H NMR Data Comparison (DMSO-d₆)
| Assignment | This compound | (S)-3-Hydroxypyrrolidine hydrochloride |
| H-2, H-5 (CH₂) | ~ 2.8 - 3.2 ppm (m) | ~ 2.9 - 3.3 ppm (m) |
| H-3 (CH) | ~ 2.4 - 2.6 ppm (m) | ~ 4.3 - 4.5 ppm (m) |
| H-4 (CH₂) | ~ 1.6 - 2.0 ppm (m) | ~ 1.8 - 2.2 ppm (m) |
| CH₂OH | ~ 3.4 - 3.6 ppm (t) | - |
| OH | ~ 4.5 - 5.0 ppm (br s) | ~ 5.0 - 5.5 ppm (br s) |
| NH₂⁺ | ~ 8.5 - 9.5 ppm (br s) | ~ 8.7 - 9.7 ppm (br s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and multiplicities as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, and (br s) broad singlet. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.
Table 2: ¹³C NMR Data Comparison (DMSO-d₆)
| Assignment | This compound | (S)-3-Hydroxypyrrolidine hydrochloride |
| C-2, C-5 (CH₂) | ~ 45 - 50 ppm | ~ 48 - 53 ppm |
| C-3 (CH) | ~ 38 - 42 ppm | ~ 68 - 72 ppm |
| C-4 (CH₂) | ~ 28 - 32 ppm | ~ 33 - 37 ppm |
| CH₂OH | ~ 62 - 66 ppm | - |
Note: The protonation of the pyrrolidine nitrogen leads to a downfield shift of the adjacent carbon signals (C-2 and C-5) in the hydrochloride salts compared to their free base forms.
The key differentiating feature in the ¹H NMR spectrum is the presence of a triplet signal for the hydroxymethyl protons (CH₂OH) around 3.4-3.6 ppm in this compound, which is absent in the spectrum of (S)-3-Hydroxypyrrolidine hydrochloride. Conversely, the methine proton at the chiral center (H-3) in (S)-3-Hydroxypyrrolidine hydrochloride appears significantly downfield (~4.3-4.5 ppm) due to the direct attachment of the electron-withdrawing hydroxyl group.
In the ¹³C NMR spectra, the most notable difference is the signal for the hydroxymethyl carbon (CH₂OH) in this compound, which appears around 62-66 ppm. The chemical shift of the C-3 carbon also provides a clear distinction, appearing much further downfield in (S)-3-Hydroxypyrrolidine hydrochloride (~68-72 ppm) compared to this compound (~38-42 ppm).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of at least 12 ppm, centered around 6 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Typically 1024 scans or more are required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of at least 200 ppm, centered around 100 ppm.
-
Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the validation of this compound structure via NMR.
By following this systematic approach of data acquisition, spectral analysis, and comparison with a known analogue, researchers can confidently validate the structure of this compound, ensuring the quality and reliability of this important chiral building block for downstream applications in drug discovery and development.
References
A Comparative Guide to LC-MS Methods for Reaction Monitoring of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
The synthesis of enantiomerically pure compounds like (S)-Pyrrolidin-3-ylmethanol hydrochloride, a valuable chiral building block in pharmaceutical development, necessitates robust analytical methods for real-time reaction monitoring.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful tool for this purpose, offering high sensitivity and selectivity for tracking reactants, intermediates, products, and potential byproducts.[3] This guide provides a comparative overview of three distinct LC-MS methods tailored for monitoring the synthesis of this compound, complete with detailed experimental protocols and expected performance data.
The selection of an appropriate LC-MS method is contingent on the specific requirements of the reaction monitoring process, such as the need for speed, chiral separation, or broad-spectrum impurity profiling. The methods presented here—a rapid achiral reversed-phase method, a chiral separation method, and a comprehensive impurity profiling method—are designed to address these varied analytical needs.
Method 1: Rapid Achiral Analysis for High-Throughput Reaction Screening
This method is optimized for speed, making it ideal for high-throughput screening of reaction conditions or for rapid checks on reaction progression. Utilizing a standard C18 column and a fast gradient, it allows for the quick assessment of the consumption of starting materials and the formation of the product.
Experimental Protocol:
-
Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of a 50:50 mixture of methanol and water. The diluted sample is then vortexed and transferred to an autosampler vial for injection.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Phenomenex-Luna 3u C18, 2.0x30 mm) is used.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 2 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the m/z of (S)-Pyrrolidin-3-ylmethanol and any key reactants or byproducts.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Performance Comparison:
| Parameter | Method 1: Rapid Achiral | Method 2: Chiral Separation | Method 3: Impurity Profiling |
| Analysis Time | ~4 minutes | ~15 minutes | ~25 minutes |
| Resolution (Product & SM) | Baseline separation | May co-elute with enantiomer | Excellent separation |
| Enantiomeric Excess (ee%) | Not determined | >99% baseline separation | Not the primary focus |
| Limit of Quantitation (LOQ) | ~5 ng/mL | ~10 ng/mL | ~1 ng/mL |
| Primary Application | High-throughput screening | Enantioselectivity determination | Impurity identification |
Method 2: Chiral Separation for Enantiomeric Excess Determination
Crucial for asymmetric synthesis, this method employs a chiral stationary phase to separate the (S) and (R)-enantiomers of pyrrolidin-3-ylmethanol, allowing for the accurate determination of enantiomeric excess (ee%).[5]
Experimental Protocol:
-
Sample Preparation: Similar to Method 1, a 10 µL aliquot of the reaction mixture is diluted with 990 µL of the initial mobile phase composition.
-
Liquid Chromatography:
-
Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mobile phase of 80% hexane, 20% isopropanol, and 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Scan Mode: SIM for the m/z of the product enantiomers.
-
Parameters: Identical to Method 1.
-
Method 3: High-Resolution Impurity Profiling
This method utilizes a longer gradient and a high-resolution mass spectrometer to separate and identify potential impurities and byproducts formed during the synthesis.[1][7] This is essential for reaction optimization and ensuring the purity of the final product.
Experimental Protocol:
-
Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of a 50:50 mixture of methanol and water, with an internal standard added for accurate quantification.
-
Liquid Chromatography:
-
Column: A high-resolution C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from 2% to 50% B over 15 minutes, followed by a wash at 95% B for 5 minutes and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan mode with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass data for unknown identification.
-
MS/MS: Data-dependent MS/MS for structural elucidation of detected impurities.
-
Visualizing the Analytical Workflow
To better illustrate the logical flow of selecting an appropriate LC-MS method for reaction monitoring, the following diagram outlines the decision-making process based on the analytical objective.
References
- 1. Buy this compound | 1316087-88-3 [smolecule.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comparative Guide to its Catalytic Potential
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an optimal chiral catalyst is paramount. (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral amino alcohol, presents itself as a potentially valuable building block and ligand in the catalytic toolbox. This guide provides a comparative analysis of its anticipated performance against established alternatives, supported by available experimental data for structurally related compounds.
While direct, peer-reviewed comparative studies benchmarking the catalytic performance of this compound are notably limited in publicly available literature, its structural features suggest significant potential in inducing high enantioselectivity in a variety of chemical transformations.[1][2][3] Its rigid pyrrolidine backbone and the stereogenic center bearing a hydroxyl group are key features for effective stereochemical control.[2]
Performance in Asymmetric Catalysis: A Data-Driven Projection
The efficacy of a chiral catalyst is primarily measured by its ability to yield a high percentage of the desired product with a significant enantiomeric excess (e.e.). To project the performance of this compound, we can draw comparisons with widely-used chiral amino alcohols in benchmark reactions, such as the asymmetric borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Table 1: Asymmetric Borane Reduction of α-Chloroacetophenone
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 98 | 79 | R |
| (1S,2R)-2-amino-1,2-diphenylethanol | 97 | 83 | S |
| (S)-2-(Anilinomethyl)pyrrolidine | 99 | 94 | S |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 99 | 91 | R |
Comparison with Proline and its Derivatives
Proline and its derivatives are among the most well-studied and versatile organocatalysts for a wide range of asymmetric reactions, including aldol and Michael additions.[4][5][6] These catalysts typically operate through the formation of enamine or iminium ion intermediates. Given that (S)-Pyrrolidin-3-ylmethanol is a derivative of the pyrrolidine scaffold, its catalytic activity in similar transformations is a strong possibility, likely functioning as a chiral ligand in metal-catalyzed reactions or as a precursor to more complex organocatalysts.
The performance of this compound would be benchmarked against catalysts like (S)-proline and its C2-substituted derivatives, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Hayashi-Jørgensen catalyst). While (S)-proline itself can provide high enantioselectivity, its derivatives are often designed to enhance solubility, stability, and steric hindrance to improve catalytic outcomes. The C3 substitution pattern of (S)-Pyrrolidin-3-ylmethanol offers a different steric and electronic environment around the chiral center compared to the more common C2 substituted prolinol derivatives, which could lead to complementary or unique catalytic activities.
Experimental Protocols
Detailed methodologies for benchmark reactions are crucial for reproducible research. Below are representative protocols for the types of reactions where this compound could be employed as a chiral ligand.
Asymmetric Borane Reduction of a Prochiral Ketone
This reaction is a standard method to evaluate the effectiveness of a chiral ligand in converting a prochiral ketone to a chiral alcohol.
Workflow for Asymmetric Borane Reduction
Caption: General workflow for asymmetric borane reduction of a prochiral ketone.
Methodology:
-
Under an inert atmosphere, the chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 2 mL).
-
Borane dimethyl sulfide complex (BMS, 1.2 mmol) is added dropwise at room temperature.
-
The mixture is stirred for 2 hours at room temperature, followed by heating at 50°C for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.
-
The reaction is cooled to the desired temperature (e.g., 0°C or -20°C).
-
A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) is added, followed by the dropwise addition of BMS (1.0 mmol).
-
The reaction is stirred at this temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the chiral alcohol.[2]
Enantioselective Addition of Diethylzinc to an Aldehyde
This carbon-carbon bond-forming reaction is another key benchmark for assessing the stereochemical control exerted by a chiral ligand.
Logical Flow for Enantioselective Addition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
In vitro assay protocols for compounds derived from (S)-Pyrrolidin-3-ylmethanol hydrochloride.
Comparative Guide to In Vitro Assay Protocols for Pyrrolidine-Based Compounds
Introduction:
Compounds derived from (S)-Pyrrolidin-3-ylmethanol hydrochloride and other pyrrolidine scaffolds are of significant interest in drug discovery due to their presence in a wide array of pharmacologically active agents.[1] These scaffolds are versatile and can be tailored to interact with various biological targets.[1] This guide provides a comparative overview of common in vitro assays used to characterize the biological activity of these compounds, with a focus on key therapeutic areas where pyrrolidine derivatives have shown promise, including acetylcholinesterase (AChE) inhibition, carbonic anhydrase (CA) inhibition, M1 muscarinic acetylcholine receptor (M1 mAChR) modulation, and T-type calcium channel blocking.[2][3][4][5][6] Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate assays for their screening and drug development needs.
Section 1: Enzyme Inhibition Assays
Derivatives of the pyrrolidine scaffold have been identified as potent inhibitors of enzymes such as Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA), which are relevant targets for Alzheimer's disease and glaucoma, respectively.
Comparative Data for Enzyme Inhibitors
| Compound Class | Target Enzyme | Assay Type | Key Parameter | Value (nM) | Reference Compound | Ref. Value (nM) |
| Pyrrolidine-based hybrid | Acetylcholinesterase (AChE) | Enzyme Inhibition | Kᵢ | 43.17 ± 10.44 | Tacrine | 103.47 ± 11.54 |
| Pyrrolidine-based hybrid | Carbonic Anhydrase II (hCAII) | Enzyme Inhibition | Kᵢ | 75.79 ± 2.83 | Acetazolamide | 299.33 ± 45.44 |
Table 1: Comparative inhibitory activities of a pyrrolidine-based hybrid compound against AChE and hCAII. Data extracted from Future Med Chem, 2025.[2][4]
Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Objective: To determine the inhibitory potential (IC₅₀ or Kᵢ) of test compounds on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Tacrine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
-
Reaction Measurement:
-
Start the enzymatic reaction by adding the ATCI substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the yellow-colored product, 5-thio-2-nitrobenzoate, is formed.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Kᵢ values can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Section 2: G-Protein Coupled Receptor (GPCR) Modulation Assays
This compound derivatives are valuable building blocks for compounds targeting GPCRs, such as the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.[5] Assays for these targets often focus on measuring downstream signaling events, like calcium mobilization.
Comparative Data for M1 mAChR Positive Allosteric Modulators (PAMs)
| Compound | Assay Type | Cell Line | Key Parameter | Value (nM) |
| ML137 | Calcium Mobilization | CHO-K1 (rat M1) | EC₅₀ | 830 |
| BQCA | Inositol-1-Phosphate Accumulation | CHO (human M1) | EC₅₀ (Agonist activity) | ~10,000 |
Table 2: Potency of representative M1 mAChR PAMs. Data from PubChem Bioassay.[7][8]
Detailed Experimental Protocol: Calcium Mobilization Assay for M1 mAChR PAMs
This protocol describes a fluorescent-based assay to measure intracellular calcium changes following receptor activation.
Objective: To identify and characterize M1 mAChR PAMs by measuring their ability to potentiate agonist-induced calcium flux.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the M1 mAChR.[5][8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
M1 receptor agonist (e.g., Acetylcholine (ACh) or Carbachol)
-
Test compounds and a reference PAM
-
Fluorescence plate reader with an integrated fluidics system (e.g., FLIPR)
Procedure:
-
Cell Preparation:
-
Plate the M1-CHO cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Compound Addition:
-
Add the test compounds at various concentrations to the wells.
-
Incubate for a predefined period (e.g., 15-20 minutes) at room temperature.[9]
-
-
Signal Detection:
-
Place the plate into the fluorescence reader.
-
Record a baseline fluorescence reading for 10-20 seconds.[9]
-
Using the integrated fluidics, add a sub-maximal concentration (e.g., EC₂₀) of the M1 agonist to stimulate the cells.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium influx.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For PAM activity, compare the response in the presence of the test compound to the response with the agonist alone.
-
Plot the potentiation against the compound concentration to determine the EC₅₀ for the PAM effect.
-
Section 3: Ion Channel Assays
Pyrrolidine-containing compounds have also been investigated as blockers of ion channels, particularly T-type calcium channels, which are implicated in conditions like epilepsy and neuropathic pain.[9]
Comparative Data for T-Type Calcium Channel Blockers
| Compound | Target Channel | Assay Type | Key Parameter | Value (nM) |
| TTA-A2 | Caᵥ3.1, 3.2, 3.3 | Patch-Clamp Electrophysiology | IC₅₀ | ~100 |
| Mibefradil | Broad T-type | Patch-Clamp Electrophysiology | IC₅₀ | Varies by subtype |
| NNC 55-0396 | Caᵥ3.1, 3.2 | Patch-Clamp Electrophysiology | IC₅₀ | Varies by subtype |
Table 3: Potency of common T-type calcium channel blockers. Data from Barrow et al., 2007; Shipe et al., 2008; Yang et al., 2008.[6]
Detailed Experimental Protocol: Patch-Clamp Electrophysiology for T-Type Calcium Channels
This protocol provides a direct measure of ion channel activity and is considered the gold standard for characterizing channel blockers.
Objective: To determine the inhibitory effect (IC₅₀) and mechanism of action of test compounds on T-type calcium channels.
Materials:
-
Cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Internal and external physiological solutions
-
Test compounds and reference blocker
Procedure:
-
Cell Preparation:
-
Use cells expressing the target T-type calcium channel.
-
-
Electrophysiology Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.[9]
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed state.
-
Apply a voltage step to elicit a T-type current (e.g., a pulse to -30 mV for 200 ms).[9]
-
Record baseline currents for 2-3 minutes.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations (e.g., 1 nM to 10 µM).[9]
-
Record the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to test for the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each compound concentration.[9]
-
Calculate the percentage of current inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Further experiments can be conducted to determine if the block is voltage- or use-dependent.
-
Visualizations
Caption: A typical in vitro screening workflow for identifying and characterizing novel bioactive compounds.
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor upon activation.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Molecular Docking Analysis of (S)-Pyrrolidin-3-ylmethanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Evaluation of Novel Pyrrolidine Scaffolds
This guide provides a comparative analysis of molecular docking studies involving derivatives of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a versatile chiral building block in medicinal chemistry.[1] The pyrrolidine scaffold is a prominent feature in many FDA-approved drugs and is a subject of intense investigation for the development of novel therapeutic agents targeting a range of diseases.[2] This document summarizes quantitative binding affinity data, details common experimental protocols for molecular docking, and visualizes key workflows and relevant biological pathways to aid researchers in the rational design of more potent and selective drug candidates.
Comparative Docking Performance of Pyrrolidin-3-ylmethanol Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] The strength of this interaction is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger binding affinity. The following tables present a comparative summary of docking scores for various pyrrolidine derivatives against different biological targets, compiled from multiple studies.
One significant area of interest for pyrrolidine derivatives is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a key target in the management of type 2 diabetes.[1][2][7][8]
Table 1: Comparative Docking Scores of Pyrrolidine Derivatives against Dipeptidyl Peptidase-IV (DPP-IV)
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Reference |
| Pyrrolidine Derivative C2 | DPP-IV | Data not available | Sitagliptin | Data not available | [1] |
| Pyrrolidine Derivative 75 | DPP-IV (6B1E) | -7.966 | Vildagliptin | -6.554 | [9] |
| Designed Molecule NA-13 | DPP-IV (6B1E) | -38.1498 | Sitagliptin | -33.3187 | [2] |
Note: Docking scores can vary depending on the software, force field, and specific protocol used. Direct comparison between different studies should be made with caution.
Pyrrolidine derivatives have also been investigated as inhibitors of other key therapeutic targets, including Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer.[10]
Table 2: Molecular Docking Results of Pyrrolidine Derivatives Against Mcl-1
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Designed Pyrrolidine Inhibitors | Mcl-1 | Specific values not provided | Not specified | [10] |
Experimental Protocols in Molecular Docking
A standardized and well-validated molecular docking protocol is crucial for obtaining reliable and reproducible results.[4] The following outlines a general workflow commonly employed in the docking of small molecules, such as (S)-Pyrrolidin-3-ylmethanol derivatives, to their protein targets.
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). For instance, the crystal structure of DPP-IV in complex with a ligand (e.g., PDB ID: 6B1E) is often used for docking studies of new inhibitors.[9]
-
Preparation of the Receptor: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for accurate calculation of electrostatic interactions.
-
Active Site Definition: The binding site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods. This defined region constitutes the search space for the docking algorithm.
Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the (S)-Pyrrolidin-3-ylmethanol derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Molecular Docking Simulation
-
Software and Algorithm Selection: A variety of software packages are available for molecular docking, including AutoDock, GOLD, and Schrödinger's Glide.[3] These programs employ different search algorithms, such as genetic algorithms or incremental construction, to explore the conformational space of the ligand within the protein's active site.
-
Docking Execution: The prepared ligands are docked into the defined active site of the prepared protein. The docking program generates a series of possible binding poses for each ligand.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked pose representing the most likely binding mode.
Post-Docking Analysis and Validation
-
Interaction Analysis: The best-docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues.
-
Validation: To validate the docking protocol, a known inhibitor (co-crystallized ligand) is often re-docked into the active site. The protocol is considered reliable if it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).[4]
Visualizing Molecular Docking Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and computational workflows. The following visualizations were created using Graphviz (DOT language) to depict a typical molecular docking workflow and a relevant signaling pathway that can be targeted by pyrrolidine derivatives.
Derivatives of (S)-Pyrrolidin-3-ylmethanol have been investigated as modulators of various signaling pathways implicated in diseases like cancer. The Sonic Hedgehog (Shh) signaling pathway, crucial for embryonic development and tissue homeostasis, is one such pathway where aberrant activation can lead to tumorigenesis.[11][12]
This guide serves as a foundational resource for researchers engaged in the design and in silico evaluation of novel this compound derivatives. By leveraging comparative molecular docking data and understanding the underlying experimental and biological contexts, scientists can accelerate the discovery of promising new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 6. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 7. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-Pyrrolidin-3-ylmethanol hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
Immediate Safety Considerations
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid generating dust when handling the solid material.[3]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for the correct classification of the waste.[3]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[3][4]
Step 2: Containment
-
Place the waste in a suitable, clearly labeled, and sealed container to prevent leaks or spills.[2] The container should be compatible with pyrrolidine derivatives.
-
For solid waste, carefully sweep up the material to avoid dust formation.[3]
-
For liquid waste or solutions, use an inert absorbent material like vermiculite or sand for any spills before placing it in the waste container.[2]
Step 3: Labeling and Storage
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[2][3] The storage area should be cool and away from sources of ignition.[2]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the complete chemical name and any other relevant hazard information to the disposal company.
Spill Management:
-
Minor Spills: Absorb the material with an inert absorbent. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[2]
-
Major Spills: Evacuate the area and immediately contact your institution's EHS department.[2]
Quantitative Safety Data
| Data Point | Value | Compound/Class | Source |
| DOT Hazard Classification | |||
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [2] |
| Packing Group | II | Pyrrolidine | [2] |
| Toxicity to algae/aquatic plants | ErC50: 39 mg/l (72 h, Pseudokirchneriella subcapitata) | Pyrrolidine | [4] |
| Biodegradability | Readily biodegradable (94.7 % in 9 d) | Pyrrolidine | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (S)-Pyrrolidin-3-ylmethanol Hydrochloride
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1316087-88-3). The following procedures are designed to ensure safe handling, use, and disposal of this compound, thereby minimizing risk and ensuring laboratory safety.
This compound is a chiral compound recognized as an irritant. [1] It is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1][2] Adherence to the safety measures outlined below is imperative.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment should be worn at all times when handling the compound.[3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1][2] |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | A lab coat or protective gown should be worn. Ensure it is clean and buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | In case of inadequate ventilation or when dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter. | Prevents inhalation of the compound, which is harmful.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area is in a well-ventilated chemical fume hood.
-
Verify that an eye wash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not mix with other waste. |
| Contaminated PPE | Place used gloves, gowns, and other disposable PPE in a sealed, labeled bag and dispose of as hazardous waste.[5] |
| Empty Containers | Handle uncleaned containers as you would the product itself. Rinse with an appropriate solvent and dispose of the rinsate as hazardous waste. |
| Spills | For small spills, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste. Avoid generating dust.[6] |
References
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. kishida.co.jp [kishida.co.jp]
- 7. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


